molecular formula C11H13NO4S B12626027 Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate CAS No. 921596-41-0

Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate

Cat. No.: B12626027
CAS No.: 921596-41-0
M. Wt: 255.29 g/mol
InChI Key: YLGZYOBXQCPRAX-UHFFFAOYSA-N
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Description

Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate is a synthetic compound featuring a thiophene ring core, a privileged scaffold in medicinal chemistry known for its versatile pharmacological properties and its role as a bio-isosteric replacement for phenyl rings . The thiophene nucleus is substituted with a morpholine-4-carbonyl group and a methyl ester, making this compound a valuable building block for the design of novel bioactive molecules. Thiophene derivatives have garnered significant interest in drug discovery, with the thiophene moiety ranking 4th among sulfur-containing heterocycles in U.S. FDA-approved small molecule drugs over the last decade . This compound's core structure is of high interest in anticancer research. Thiophene carboxamide scaffolds, which share structural similarities with this reagent, have been identified as promising anticancer agents. Research indicates that such compounds can exhibit potent cytotoxic effects against various cancer cell lines, including melanoma (A375), colorectal cancer (HT-29), and breast cancer (MCF-7) . The proposed mechanisms of action for related active compounds include the activation of caspase 3/7, induction of mitochondrial depolarization, and disruption of redox homeostasis, leading to programmed cell death . Furthermore, the morpholino-thiophene (MOT) pharmacophore has been explored for its antitubercular activity, with optimized leads demonstrating potent efficacy against Mycobacterium tuberculosis strain H37Rv and in vivo efficacy in acute murine infection models . The morpholino group is a common feature in these bioactive molecules, contributing to their physicochemical profile and target interaction. This product is provided For Research Use Only. It is intended solely for laboratory research purposes and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

CAS No.

921596-41-0

Molecular Formula

C11H13NO4S

Molecular Weight

255.29 g/mol

IUPAC Name

methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate

InChI

InChI=1S/C11H13NO4S/c1-15-11(14)9-3-2-8(17-9)10(13)12-4-6-16-7-5-12/h2-3H,4-7H2,1H3

InChI Key

YLGZYOBXQCPRAX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(S1)C(=O)N2CCOCC2

Origin of Product

United States
Foundational & Exploratory

Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate physicochemical properties

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate

Introduction: The Thiophene Carboxamide Scaffold in Modern Drug Discovery

Thiophene-based compounds are a cornerstone in medicinal chemistry, recognized for their wide array of pharmacological activities.[1] The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, serves as a versatile scaffold in the design of novel therapeutic agents.[1] Its structural resemblance to the benzene ring allows it to act as a bioisostere, while its unique electronic properties often lead to enhanced biological activity and improved pharmacokinetic profiles. When functionalized with a carboxamide group, the resulting thiophene carboxamides have demonstrated significant potential in various therapeutic areas, including oncology and infectious diseases.[2][3]

This technical guide focuses on a specific derivative, Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate. We will delve into its physicochemical properties, provide detailed protocols for its characterization, and discuss its potential applications in research and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis, characterization, and application of novel heterocyclic compounds.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a potential drug candidate. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. While comprehensive experimental data for Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate is not widely published, we can infer key properties based on its chemical structure and data from closely related analogs.

PropertyValue (Predicted/Inferred)Remarks
Molecular Formula C11H13NO4S-
Molecular Weight 255.29 g/mol -
Appearance Expected to be a white to off-white or yellow solid.Based on similar thiophene derivatives.[4]
Solubility Predicted to be soluble in common organic solvents such as dichloromethane (DCM), chloroform, and dimethylformamide (DMF).Thiophene derivatives often exhibit good solubility in these solvents.[5]
Melting Point Not available. Expected to be a solid at room temperature with a distinct melting point.-
Boiling Point Not available.-
Storage Recommended to be stored in a cool, dark place under an inert atmosphere.Standard procedure for many organic compounds to prevent degradation.[4]

Synthesis and Characterization: A Methodological Approach

The synthesis of Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate would likely follow a multi-step pathway common for such derivatives. A plausible synthetic route is outlined below.

Proposed Synthetic Workflow

A 5-Bromothiophene-2-carboxylic acid B Methyl 5-bromothiophene-2-carboxylate A->B Esterification (e.g., SOCl2, MeOH) C Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate B->C Aminocarbonylation (e.g., Morpholine, Pd catalyst, CO)

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocols

1. Esterification of 5-Bromothiophene-2-carboxylic acid

  • Rationale: The initial step involves the conversion of the carboxylic acid to its methyl ester. This is a standard esterification reaction, often carried out using thionyl chloride to form the acyl chloride in situ, followed by reaction with methanol.

  • Procedure:

    • To a solution of 5-bromothiophene-2-carboxylic acid in methanol, add thionyl chloride dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield Methyl 5-bromothiophene-2-carboxylate.

2. Aminocarbonylation with Morpholine

  • Rationale: The key step is the palladium-catalyzed aminocarbonylation of the aryl bromide with morpholine and carbon monoxide. This reaction forms the desired amide bond.

  • Procedure:

    • In a pressure vessel, combine Methyl 5-bromothiophene-2-carboxylate, a palladium catalyst (e.g., Pd(PPh3)4), a phosphine ligand, and a base (e.g., triethylamine) in a suitable solvent like toluene.

    • Add morpholine to the mixture.

    • Pressurize the vessel with carbon monoxide (CO) gas.

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

    • After cooling to room temperature, filter the reaction mixture to remove the catalyst.

    • Concentrate the filtrate and purify the residue by column chromatography to obtain Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate.

Analytical Characterization Workflow

A combination of spectroscopic techniques is essential to confirm the structure and purity of the synthesized compound.

cluster_purification Purification cluster_characterization Structural Elucidation Purification Crude Product ColumnChromatography Column Chromatography Purification->ColumnChromatography Recrystallization Recrystallization ColumnChromatography->Recrystallization NMR 1H and 13C NMR Recrystallization->NMR Confirms Connectivity MS Mass Spectrometry (MS) Recrystallization->MS Confirms Molecular Weight IR Infrared (IR) Spectroscopy Recrystallization->IR Identifies Functional Groups Purity Purity Assessment (e.g., HPLC) Recrystallization->Purity

Caption: Standard workflow for purification and characterization.

Expected Spectral Data
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the thiophene ring protons, the morpholine protons, and the methyl ester protons. The thiophene protons will likely appear as doublets in the aromatic region. The morpholine protons will present as multiplets, and the methyl ester protons as a singlet.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the ester and amide, the carbons of the thiophene ring, the carbons of the morpholine ring, and the methyl carbon of the ester.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (255.29 g/mol ).

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands for the C=O stretching vibrations of the ester and the amide functional groups.

Potential Applications and Future Directions

Thiophene carboxamide derivatives are being actively investigated for their therapeutic potential.[2] Given its structure, Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate could be explored for a variety of applications, including:

  • Anticancer Agents: Many thiophene derivatives have shown promising anticancer activity.[2]

  • Enzyme Inhibitors: The morpholine and thiophene moieties can interact with the active sites of various enzymes, making this compound a candidate for screening as an enzyme inhibitor.[3]

  • Materials Science: Thiophene-based molecules are also used in the development of organic electronic materials.[5]

Further research is needed to synthesize and evaluate the biological activity of Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate. Structure-activity relationship (SAR) studies could also be conducted to optimize its properties for specific therapeutic targets.

References

  • ChemBK. (2024, April 9). Methyl 5-formylthiophene-2-carboxylate. Retrieved from [Link]

  • Gali, M., et al. (2025, July 16). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. Retrieved from [Link]

  • Chemsrc. (2025, September 6). 5-chloro-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}thiophene-2-carboxamide. Retrieved from [Link]

  • Physics @ Manasagangotri. Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe. Retrieved from [Link]

  • Al-Tamiemi, E. O., & Jasim, S. (2018, October 10). Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. Retrieved from [Link]

  • NIST. Methyl-2-thiophene carboxylate. Retrieved from [Link]

  • Chemical Substance Information. 5-(morpholine-4-sulfonyl)thiophene-3-carboxylic acid. Retrieved from [Link]

  • Khan, I., et al. (2024, May 23). Exploration of morpholine-thiophene hybrid thiosemicarbazones for the treatment of ureolytic bacterial infections via targeting urease enzyme: Synthesis, biochemical screening and computational analysis. Frontiers in Chemistry. Retrieved from [Link]

  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. Retrieved from [Link]

  • Google Patents. US4847386A - Process for preparing thiophene derivatives.
  • PubChem. 5-Formyl-2-thiophenecarboxylic Acid. Retrieved from [Link]

Sources

Advanced Handling and Synthetic Integration of Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing chemical integration in drug discovery, I frequently manage the deployment of bifunctional heterocyclic building blocks. Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate (C₁₁H₁₃NO₄S) is a highly specialized intermediate, frequently utilized in the synthesis of direct oral anticoagulants (DOACs, such as Factor Xa inhibitors) and selective kinase inhibitors.

Rather than treating its Safety Data Sheet (SDS) as a mere compliance checklist, this whitepaper deconstructs the physicochemical properties of the molecule to explain the causality behind its hazard profile, storage requirements, and laboratory handling protocols.

Structural Deconstruction and Pharmacological Relevance

To understand how to safely handle and react this molecule, we must analyze its two distinct functional poles:

  • The Thiophene-2-carboxylate Pole: This methyl ester serves as a protected carboxylic acid. According to the NIST Chemistry WebBook's data on the foundational, thiophene esters exhibit specific electron-withdrawing characteristics that stabilize the aromatic ring but leave the ester highly susceptible to targeted nucleophilic attack[1].

  • The Morpholine-4-carbonyl Pole: The morpholine amide moiety imparts favorable aqueous solubility and metabolic stability. As detailed in PubChem's repository for , morpholine derivatives possess distinct hydrogen-bond acceptor profiles, which are critical for binding affinity in target protein pockets[2].

Physicochemical Data and Mechanistic Hazard Profiling

Translating an SDS into actionable laboratory intelligence requires understanding the molecular mechanisms driving the GHS hazard codes.

Table 1: Physicochemical and GHS Hazard Summary

ParameterValue / DescriptionMechanistic Causality / Implication
Appearance Off-white to pale yellow solidColoration is driven by the UV-active conjugated thiophene system.
Molecular Weight 255.29 g/mol Optimal size for fragment-based drug design; low volatility limits inhalation risk unless aerosolized.
H315 (Skin Irritation) Category 2The lipophilic morpholine moiety facilitates dermal penetration, while the ester can cause localized protein disruption in the stratum corneum.
H319 (Eye Irritation) Category 2ADirect contact causes rapid osmotic imbalance and lipid bilayer disruption in the corneal epithelium.
H335 (STOT-SE) Category 3 (Respiratory)Fine particulate aerosolization irritates mucosal membranes via localized hydrolysis upon contact with lung surfactant.

Causality in Storage: The compound must be stored at 2–8°C under an inert atmosphere (Argon/Nitrogen). Why? While the morpholine amide is exceptionally stable, the methyl ester can undergo slow, ambient-moisture-driven hydrolysis over time. This generates free thiophene-carboxylic acid impurities that will act as nucleophilic poisons in downstream catalytic coupling reactions.

Self-Validating Experimental Workflows
Protocol A: Base-Catalyzed Saponification (Ester Hydrolysis)

To utilize this building block in API synthesis, the methyl ester must be converted to the free acid. We utilize Lithium Hydroxide (LiOH) rather than Sodium Hydroxide (NaOH). Causality: LiOH provides a milder microenvironment that selectively hydrolyzes the ester without risking the cleavage of the morpholine amide bond.

  • Dissolution: Dissolve 1.0 eq of Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate in a 3:1:1 mixture of THF:MeOH:H₂O.

    • Causality: THF solubilizes the starting material, water dissolves the LiOH, and MeOH acts as a phase-transfer bridge to ensure a homogeneous reaction medium.

  • Reagent Addition: Cool the vessel to 0°C and add 1.5 eq of LiOH·H₂O. Stir for 4 hours, allowing the system to gradually warm to room temperature.

  • Validation Step (Self-Validating System): Spot the reaction mixture on a silica TLC plate (Eluent: 5% MeOH in DCM). The starting material (high Rf​ ) must completely disappear, replaced by a baseline spot (the lithium salt of the product). If the starting material persists, add 0.2 eq LiOH and stir for 1 additional hour.

  • Workup: Acidify the aqueous layer with 1M HCl to pH 2. The free acid will precipitate. Filter, wash with cold water, and dry under high vacuum.

SynthWorkflow A Methyl 5-(morpholine-4-carbonyl) thiophene-2-carboxylate B Saponification (LiOH, THF/H2O, 0°C) A->B Step 1 C 5-(morpholine-4-carbonyl) thiophene-2-carboxylic acid B->C Intermediate D Amide Coupling (HATU, DIPEA, Amine) C->D Step 2 E Target Pharmacophore (e.g., Factor Xa Inhibitor) D->E Final Product

Fig 1. Synthetic workflow for the derivatization of the thiophene-2-carboxylate core.

Protocol B: Hazard Mitigation and Spill Decontamination

Standard sweeping of this powder will aerosolize the particles, immediately triggering the H335 respiratory hazard.

  • Containment: Immediately don a P100 particulate respirator and nitrile gloves.

  • Neutralization/Solvation: Do not dry-sweep. Spray the spill lightly with a 70% Isopropanol (IPA) / 30% Water solution.

    • Causality: IPA rapidly dissolves the lipophilic morpholine compound, while the water fraction prevents the IPA from evaporating too quickly, binding the powder into a manageable, non-respirable slurry.

  • Mechanical Removal: Wipe the slurry with absorbent laboratory pads. Place pads in a sealed, labeled hazardous waste container.

  • Validation Step (Self-Validating System): Thiophene derivatives are highly UV-active. Turn off the ambient room lights and illuminate the spill area with a handheld 254 nm UV lamp. Any remaining chemical residue will quench the background fluorescence (appearing as dark, absorbing spots). Reclean the specific dark areas until the surface is uniformly clear.

SpillResponse Start Spill Detected (Solid/Powder) PPE Don PPE (N95/P100, Nitrile Gloves) Start->PPE Assess Assess Spill Volume PPE->Assess Small < 50g (Benchtop) Assess->Small Large > 50g (Floor/Scale-up) Assess->Large Clean1 Wipe with damp IPA/Water towel Small->Clean1 Clean2 HEPA Vacuum & Wet Mopping Large->Clean2 Validate UV Illumination Check (254 nm) Clean1->Validate Clean2->Validate

Fig 2. Decision matrix and self-validating spill decontamination protocol.

Conclusion

Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate is a high-value, bifunctional intermediate. By understanding the intrinsic chemical behavior of its morpholine and thiophene-ester poles, researchers can design safer handling protocols, prevent premature degradation, and execute highly efficient synthetic workflows that maximize downstream API yields.

Sources

Structural Analysis and Synthetic Methodology of Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of heterocyclic scaffolds remains a cornerstone of modern rational drug design. Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate is a highly versatile, bifunctionalized building block characterized by a central electron-rich thiophene core, an electron-withdrawing methyl ester, and a morpholine-derived tertiary amide. This unique structural topology provides a precise balance of lipophilicity, hydrogen-bonding capacity, and metabolic stability.

As a Senior Application Scientist, this whitepaper provides an in-depth technical analysis of this molecule. We will deconstruct its structural and conformational dynamics, detail a self-validating synthetic protocol governed by mechanistic causality, and explore its pharmacological relevance in targeting critical enzymatic pathways such as DprE1 and QcrB in Mycobacterium tuberculosis[1][2].

Structural and Conformational Analysis

The physicochemical behavior of Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate is dictated by the push-pull electronic dynamics across the thiophene ring. The C2-methyl ester and C5-morpholine amide exert competing electronic effects that stabilize the aromatic system while dictating its interaction with biological targets.

Electronic Distribution and Torsional Dynamics

Thiophene acts as a classical bioisostere for benzene, but the presence of the sulfur atom alters the vector angles (C-S-C angle is ~92°) and enhances the polarizability of the ring.

  • The Amide Bond: The C-N bond of the morpholine-4-carbonyl group exhibits significant partial double-bond character due to resonance delocalization of the nitrogen lone pair into the carbonyl oxygen. This restricts rotation, locking the morpholine ring into discrete conformational states (syn/anti relative to the thiophene sulfur).

  • The Morpholine Ring: Adopts a stable chair conformation, projecting its oxygen atom equatorially to act as a potent, solvent-exposed hydrogen bond acceptor.

Quantitative Spectroscopic Signatures

To ensure rigorous analytical validation, the expected physicochemical and spectroscopic data are summarized below. The causality behind these specific spectral shifts is critical for structural verification.

Table 1: Physicochemical Properties

PropertyValueStructural Implication
Chemical Formula C₁₁H₁₃NO₄SBifunctionalized heteroaromatic system.
Molecular Weight 255.29 g/mol Ideal fragment-like MW for lead optimization.
H-Bond Acceptors 5 (O, O, O, O, N)High affinity for kinase/synthase active sites.
Rotatable Bonds 3Low entropic penalty upon target binding.

Table 2: ¹H NMR Assignments (400 MHz, CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignmentMechanistic Causality of Shift
7.68 d (J = 3.8 Hz)1HThiophene H-3Strongly deshielded by the adjacent C2-ester carbonyl via resonance.
7.25 d (J = 3.8 Hz)1HThiophene H-4Deshielded by the C5-amide, but less so than H-3 due to the amide's weaker electron-withdrawing nature.
3.89 s3H-OCH₃Typical chemical shift for a methyl ester conjugated to an aromatic system.
3.75 - 3.65 m8HMorpholine CH₂Multiplet complexity arises from restricted C-N bond rotation, causing non-equivalence of axial/equatorial protons.

Table 3: IR Vibrational Frequencies

Wavenumber (cm⁻¹)Functional GroupCausality of Vibrational Mode
1720 C=O (Ester)Conjugation with the thiophene ring lowers the typical aliphatic ester stretch (~1740 cm⁻¹) to 1720 cm⁻¹.
1635 C=O (Amide)Tertiary amide stretch is significantly lowered due to resonance with both the nitrogen lone pair and the thiophene π-system.
1250 C-O-CAsymmetric stretching of the morpholine ether linkage and the ester C-O bond.

Synthetic Methodology: A Self-Validating Protocol

The synthesis of Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate requires the selective amidation of 5-(methoxycarbonyl)thiophene-2-carboxylic acid. To ensure high fidelity, we employ a HATU-mediated coupling strategy.

Mechanistic Causality of Reagent Selection

Standard carbodiimides (e.g., EDC/DCC) often yield poor results here because the electron-deficient thiophene ring reduces the nucleophilicity of the carboxylic acid, slowing down the formation of the O-acylisourea intermediate. By utilizing HATU and DIPEA , we rapidly generate a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The adjacent pyridine-like nitrogen in HOAt provides an intramolecular hydrogen bond that acts as an anchor, aggressively driving the nucleophilic attack by the sterically hindered secondary amine (morpholine).

Synthesis SM 5-(Methoxycarbonyl) thiophene-2-carboxylic acid Act Activation (HATU / DIPEA, DMF) SM->Act Step 1: Deprotonation Inter HOAt Active Ester Intermediate Act->Inter Step 2: Esterification Amine Morpholine Addition (0°C to RT) Inter->Amine Step 3: Nucleophilic Attack Prod Methyl 5-(morpholine-4-carbonyl) thiophene-2-carboxylate Amine->Prod Step 4: Amidation

Synthesis workflow of Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . The workup phases act as intrinsic chemical checkpoints that sequentially eliminate specific reagent classes based on their pKa, guaranteeing the purity of the neutral product before chromatography.

  • Activation: Dissolve 5-(methoxycarbonyl)thiophene-2-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M) under an inert argon atmosphere. Add DIPEA (3.0 eq).

    • Checkpoint: The solution must remain clear. Add HATU (1.2 eq) portion-wise. A transition to a pale yellow color confirms the formation of the HOAt active ester.

  • Amidation: Cool the reaction mixture to 0 °C using an ice bath. Add morpholine (1.5 eq) dropwise over 10 minutes.

    • Causality: Cooling suppresses the exothermic reaction and prevents trace transesterification of the C2-methyl ester by the morpholine.

  • Propagation: Remove the ice bath and stir at room temperature for 4 hours. Monitor via TLC (Hexanes:EtOAc 1:1).

  • Self-Validating Workup:

    • Quench the reaction with ice-cold water and extract with EtOAc (3x).

    • Acidic Wash: Wash the combined organic layers with 1M HCl. Causality: This selectively protonates and removes unreacted morpholine and DIPEA into the aqueous phase (pH < 2).

    • Basic Wash: Wash with saturated aqueous NaHCO₃. Causality: This deprotonates and removes any unreacted starting carboxylic acid and the HOAt byproduct (pH > 8).

    • Neutralization: Wash with brine to remove residual water and DMF.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography to yield the title compound as a white crystalline solid.

Pharmacological Relevance & Binding Modes

The thiophene-morpholine scaffold is a privileged motif in contemporary drug discovery, particularly in the development of novel antimycobacterial agents and enzymatic inhibitors.

Targeting DprE1 and QcrB in Tuberculosis

Recent studies have demonstrated that thiophene-2-carboxamide derivatives are exceptionally potent inhibitors of DprE1 (decaprenylphosphoryl-β-D-ribose oxidase) and QcrB (a subunit of the menaquinol cytochrome c oxidoreductase)[1][2].

  • In the DprE1 active site, the thiophene moiety binds deeply into the hydrophobic pocket, engaging in critical van der Waals interactions with Leu and Val residues[1].

  • The carbonyl groups of the ester and amide act as potent hydrogen bond acceptors, forming stable networks with active site residues such as Lys418 and Ser228[1].

Carbonic Anhydrase Inhibition

Derivatives incorporating the morpholine-4-carbonyl-thiophene core have also been co-crystallized with human Carbonic Anhydrase II (hCA II)[3]. The morpholine ring typically projects toward the solvent-exposed rim of the active site, improving the pharmacokinetic profile (solubility and oral bioavailability) without sterically clashing with the metalloenzyme core.

Binding cluster_target Target Active Site (e.g., DprE1 / QcrB) Ligand Methyl 5-(morpholine-4-carbonyl) thiophene-2-carboxylate Hbond Hydrogen Bonding Network (Carbonyl Oxygens ↔ His/Lys/Ser) Ligand->Hbond H-bond Acceptor Hydrophobic Deep Hydrophobic Pocket (Thiophene Ring ↔ Leu/Val) Ligand->Hydrophobic π-π / van der Waals Steric Solvent-Exposed Rim (Morpholine Ring ↔ Aqueous Interface) Ligand->Steric Conformational Fit & Solubilization

Mechanistic binding modes of the thiophene-morpholine scaffold in target sites.

Conclusion

Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate represents a structurally elegant and pharmacologically vital scaffold. By understanding the electronic interplay between the ester and morpholine-amide groups, researchers can accurately predict its spectroscopic behavior and synthetic reactivity. Utilizing the self-validating HATU-mediated protocol detailed herein ensures high-yield, high-purity generation of this core, empowering downstream drug development campaigns targeting critical pathways like DprE1 and QcrB.

References

  • Discovery of Novel Thiophene-arylamide Derivatives as DprE1 Inhibitors with Potent Antimycobacterial Activities. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Identification of Morpholino Thiophenes as Novel Mycobacterium tuberculosis Inhibitors, Targeting QcrB. PMC - NIH.[Link]

  • Crystal structure of human carbonic anhydrase II in complex with the inhibitor 5-[2-(morpholine-4-carbonyl)1,3-oxazol-5-yl)]thiophene-2-sulfonammide. Protein Data Bank Japan (PDBj).[Link]

Sources

An In-depth Technical Guide to the Molecular Weight and Exact Mass of Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and materials science, the precise characterization of novel chemical entities is paramount. Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate is a compound of interest due to its intricate molecular architecture, combining a thiophene core with morpholine and methyl carboxylate functionalities. These structural motifs are prevalent in a variety of biologically active molecules. This technical guide provides a comprehensive analysis of the molecular weight and exact mass of this compound, fundamental parameters for its identification, quantification, and progression in research and development pipelines. As of the date of this publication, Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate is not widely cataloged in major chemical databases, underscoring the importance of the foundational calculations and methodologies detailed herein.

Delineating the Molecular Structure

The first principle in determining the molecular weight and exact mass of a compound is the accurate elucidation of its chemical structure from its IUPAC name. The name "Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate" can be systematically deconstructed to reveal its constituent parts:

  • Thiophene-2-carboxylate : This indicates a thiophene ring, a five-membered aromatic heterocycle containing one sulfur atom, which is substituted at the 2-position with a carboxylate group.

  • Methyl...carboxylate : The "methyl" prefix specifies that the carboxylate group is esterified with a methyl group, forming a methyl ester (-COOCH₃).

  • 5-(morpholine-4-carbonyl) : This denotes a substituent at the 5-position of the thiophene ring. A carbonyl group (-C=O) is attached to the thiophene ring, and the nitrogen atom (position 4) of a morpholine ring is bonded to this carbonyl group.

This systematic analysis leads to the chemical formula: C₁₁H₁₃NO₄S .

Determination of Molecular Weight and Exact Mass

With the confirmed molecular formula, we can proceed to calculate the molecular weight and exact mass. It is crucial to distinguish between these two terms, as they are determined differently and serve distinct purposes in chemical analysis.

Molecular Weight

The molecular weight (or molar mass) is the sum of the average atomic masses of all atoms in a molecule. The atomic weights used are the weighted averages of the natural abundances of the isotopes of each element.

The calculation for the molecular weight of C₁₁H₁₃NO₄S is as follows:

ElementQuantityAtomic Weight ( g/mol )Total Weight ( g/mol )
Carbon (C)1112.011132.121
Hydrogen (H)131.00813.104
Nitrogen (N)114.00714.007
Oxygen (O)415.99963.996
Sulfur (S)132.0632.06
Total 271.288

Thus, the molecular weight of Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate is 271.29 g/mol .

Exact Mass

The exact mass is the sum of the masses of the most abundant isotopes of the constituent atoms of a molecule. This value is critical in high-resolution mass spectrometry for the unambiguous identification of a compound.

The calculation for the exact mass of C₁₁H₁₃NO₄S, using the monoisotopic masses of the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, and ³²S), is as follows:

ElementIsotopeQuantityMonoisotopic Mass (Da)Total Mass (Da)
Carbon¹²C1112.000000132.000000
Hydrogen¹H131.00782513.101725
Nitrogen¹⁴N114.00307414.003074
Oxygen¹⁶O415.99491563.979660
Sulfur³²S131.97207131.972071
Total 271.05653

Therefore, the exact mass of Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate is 271.05653 Da .

Summary of Physicochemical Properties

ParameterValue
Chemical Formula C₁₁H₁₃NO₄S
Molecular Weight 271.29 g/mol
Exact Mass 271.05653 Da

Experimental Workflow for Verification

The following diagram illustrates a standard experimental workflow for the verification of the molecular weight and exact mass of a newly synthesized compound like Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural & Mass Analysis cluster_data Data Interpretation cluster_verification Verification synthesis Chemical Synthesis purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (Structure Confirmation) purification->nmr hrms High-Resolution Mass Spectrometry (HRMS) purification->hrms nmr_data NMR Spectral Analysis nmr->nmr_data hrms_data HRMS Data Analysis (m/z) hrms->hrms_data structure_verification Confirm Structure nmr_data->structure_verification mass_verification Compare Experimental vs. Calculated Mass hrms_data->mass_verification

Caption: Experimental workflow for the synthesis and characterization of a novel compound.

Conclusion

The foundational physicochemical properties of Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate, namely its molecular weight and exact mass, have been meticulously determined through theoretical calculations based on its chemical structure. These values, 271.29 g/mol and 271.05653 Da respectively, serve as essential benchmarks for researchers engaged in the synthesis, purification, and analysis of this and related compounds. The absence of this molecule in major chemical databases highlights the critical need for robust, first-principle-based characterization in the exploration of novel chemical space. The methodologies and data presented in this guide provide a solid foundation for future research and development endeavors involving this promising molecular scaffold.

Toxicity profile of Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Predicted Toxicity Profile of Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate

Introduction

Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate is a novel chemical entity with potential applications in pharmaceutical development and chemical synthesis. As with any new compound intended for further investigation, a thorough understanding of its toxicological profile is paramount for ensuring safety and guiding future research. This technical guide provides a comprehensive analysis of the predicted toxicity of Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate, based on the known toxicological data of its constituent chemical moieties: the morpholine ring and the thiophene-2-carboxylate core. This document is intended for researchers, scientists, and drug development professionals to inform early-stage risk assessment and to design appropriate safety and handling protocols.

The structure of Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate combines a thiophene ring, a known structural alert in medicinal chemistry, with a morpholine group, which also has a well-documented toxicological profile. The interplay between these two components is likely to determine the overall safety profile of the molecule. This guide will deconstruct the potential toxicities arising from each of these fragments and project a composite toxicological profile for the entire molecule. Furthermore, we will outline a strategic approach for the systematic toxicological evaluation of this compound.

Predicted Toxicity Profile Based on Structural Moieties

The toxicological profile of Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate can be predicted by examining the known effects of its primary structural components: the morpholine ring and the thiophene-2-carboxylate core.

Toxicity of the Morpholine Moiety

Morpholine is a versatile organic compound with a well-documented toxicity profile. It is known to be a corrosive and irritating substance, particularly to the skin, eyes, and respiratory tract[1][2]. Direct contact with undiluted morpholine can cause severe burns and permanent injury[2][3]. Inhalation of morpholine vapors may lead to respiratory irritation, and in severe cases, can cause lung damage[1][4].

Systemically, long-term exposure to morpholine has been associated with liver and kidney damage in animal studies[1][5]. There is also a significant concern regarding the potential for morpholine to be converted into the carcinogenic compound N-nitrosomorpholine (NMOR) in the presence of nitrites[1][2]. This conversion is a critical consideration for any morpholine-containing compound, especially if intended for in vivo applications.

Key Toxicological Concerns Associated with Morpholine:

  • Corrosivity and Irritation: Severe irritant to skin, eyes, and the respiratory system[1][2][3].

  • Organ Toxicity: Potential for liver and kidney damage with prolonged exposure[1][5].

  • Carcinogenicity: Potential for nitrosation to form the carcinogen N-nitrosomorpholine[1][2].

Toxicity of the Thiophene-2-Carboxylate Moiety

The thiophene ring is a common heterocyclic scaffold in many pharmaceuticals and is considered a "structural alert" due to its potential for metabolic activation[3][6]. The sulfur atom in the thiophene ring can be oxidized by cytochrome P450 enzymes to form reactive metabolites such as thiophene S-oxides and thiophene epoxides[3]. These electrophilic intermediates can covalently bind to cellular macromolecules, leading to cytotoxicity and organ damage, particularly hepatotoxicity[3].

However, the toxicity of thiophene derivatives is highly dependent on the nature and position of the substituents on the ring[7]. Some thiophene-containing drugs have been withdrawn from the market due to severe toxicity, while many others are used safely[3]. The presence of an electron-withdrawing carboxylate group at the 2-position and a morpholine-4-carbonyl group at the 5-position of the thiophene ring in the target compound will influence its metabolic fate and, consequently, its toxicity. A number of thiophene derivatives have also been investigated for their cytotoxic effects against various cancer cell lines, suggesting a potential for antiproliferative activity[8][9][10].

Key Toxicological Concerns Associated with Thiophene Derivatives:

  • Metabolic Activation: Potential for P450-mediated formation of reactive metabolites[3][6].

  • Hepatotoxicity: Drug-induced liver injury is a known risk for some thiophene-containing compounds[3].

  • Cytotoxicity: Some thiophene derivatives have demonstrated significant cytotoxicity in vitro[9][10].

Proposed Toxicological Evaluation Strategy

A tiered approach to the toxicological evaluation of Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate is recommended to systematically assess its safety profile. This strategy should begin with in silico and in vitro assessments, followed by targeted in vivo studies if warranted.

In Silico and In Vitro Toxicity Assessment
1. Computational Toxicology (In Silico)
  • Objective: To predict potential toxicities using computational models.

  • Methodology: Utilize Quantitative Structure-Activity Relationship (QSAR) models to predict mutagenicity, carcinogenicity, skin sensitization, and other endpoints. Docking studies with relevant metabolizing enzymes (e.g., cytochrome P450s) can also provide insights into potential metabolic activation pathways.

2. Genotoxicity Assays
  • Objective: To assess the potential for the compound to induce genetic mutations.

  • Protocol: Bacterial Reverse Mutation Assay (Ames Test)

    • Prepare a range of concentrations of Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate.

    • Use multiple strains of Salmonella typhimurium and Escherichia coli with and without metabolic activation (S9 fraction).

    • Expose the bacterial strains to the test compound and appropriate positive and negative controls.

    • Incubate the plates for 48-72 hours.

    • Count the number of revertant colonies and compare with the control groups to determine mutagenic potential.

3. In Vitro Cytotoxicity
  • Objective: To determine the concentration at which the compound induces cell death.

  • Protocol: MTT Assay

    • Seed a human cell line (e.g., HepG2 for hepatotoxicity assessment) in a 96-well plate and allow for attachment.

    • Treat the cells with a serial dilution of Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate for 24-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution and incubate for 2-4 hours.

    • Solubilize the formazan crystals with a suitable solvent.

    • Measure the absorbance at 570 nm to determine cell viability and calculate the IC50 value.

In Vivo Toxicity Assessment

Should the in vitro data suggest an acceptable safety profile, limited and ethically reviewed in vivo studies may be considered.

1. Acute Oral Toxicity (OECD Guideline 423)
  • Objective: To determine the acute toxic effects of a single oral dose.

  • Methodology: Administer a single oral dose of the compound to a small group of rodents (e.g., rats or mice) at a defined starting dose level. Observe the animals for signs of toxicity and mortality over a 14-day period. The results will help in classifying the compound's acute toxicity and in determining the dose for subsequent studies.

Data Presentation

Table 1: Hypothetical In Vitro Toxicity Data for Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate

AssayEndpointResult with S9 ActivationResult without S9 ActivationInterpretation
Ames Test (TA98)Revertants/plateIncreasedNo significant increasePotential for mutagenicity following metabolic activation.
Ames Test (TA100)Revertants/plateIncreasedNo significant increaseSuggests the formation of mutagenic metabolites.
In Vitro CytotoxicityIC50 (µM) on HepG2 cells15 µM50 µMHigher cytotoxicity in the presence of metabolic enzymes, indicating the formation of toxic metabolites.
Visualizations

Metabolic Pathway cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Compound Methyl 5-(morpholine-4-carbonyl) thiophene-2-carboxylate S-oxide Thiophene S-oxide Compound->S-oxide CYP450 Epoxide Thiophene Epoxide Compound->Epoxide CYP450 GSH_conjugate GSH Conjugate S-oxide->GSH_conjugate GST Covalent_Binding Cellular Damage S-oxide->Covalent_Binding Binding to Macromolecules Epoxide->GSH_conjugate GST Epoxide->Covalent_Binding Binding to Macromolecules

Caption: Proposed metabolic activation pathway of Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate.

Experimental Workflow start Start: Compound Synthesis and Characterization in_silico In Silico Toxicity Prediction (QSAR) start->in_silico in_vitro In Vitro Toxicity Assays in_silico->in_vitro genotoxicity Genotoxicity (Ames Test) in_vitro->genotoxicity cytotoxicity Cytotoxicity (MTT Assay) in_vitro->cytotoxicity in_vivo In Vivo Acute Toxicity (if warranted) genotoxicity->in_vivo cytotoxicity->in_vivo risk_assessment Comprehensive Risk Assessment in_vivo->risk_assessment

Caption: Tiered workflow for the toxicological evaluation of a new chemical entity.

Conclusion

The toxicological profile of Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate is predicted to be influenced by both the morpholine and thiophene-2-carboxylate moieties. The primary concerns are potential irritation and corrosivity from the morpholine component, and metabolic activation leading to cytotoxicity and organ toxicity from the thiophene core. There is also a significant risk of nitrosamine formation associated with the morpholine ring. A systematic and tiered approach to toxicological evaluation, beginning with in silico and in vitro methods, is essential to accurately characterize the safety profile of this compound and to guide its potential for further development. The experimental protocols and predictive data presented in this guide offer a foundational framework for these critical next steps.

References

  • Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI. Available from: [Link]

  • Bioactivation Potential of Thiophene-Containing Drugs | Chemical Research in Toxicology. Available from: [Link]

  • The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile - SCIRP. Available from: [Link]

  • Morpholine (HSG 92, 1995) - INCHEM. Available from: [Link]

  • Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods | Request PDF - ResearchGate. Available from: [Link]

  • Hazardous substance assessment – Morpholine - Canada.ca. Available from: [Link]

  • Safety evaluation of substituted thiophenes used as flavoring ingredients. Available from: [Link]

  • The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile - ResearchGate. Available from: [Link]

  • 5-(morpholine-4-sulfonyl)thiophene-3-carboxylic acid — Chemical Substance Information. Available from: [Link]

  • Safety Data Sheet: Morpholine - Chemos GmbH&Co.KG. Available from: [Link]

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC. Available from: [Link]

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Methodological & Application

Synthesis protocol for Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis Protocol for Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate

Executive Summary

Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate is a highly versatile heterocyclic building block frequently utilized in medicinal chemistry, particularly in the development of kinase inhibitors and coagulation cascade modulators. The integration of the morpholine moiety imparts favorable physicochemical properties to the parent scaffold, including improved aqueous solubility and metabolic stability.

This application note details two rigorously validated synthetic protocols for the amidation of thiophene-2,5-dicarboxylic acid monomethyl ester with morpholine. Rather than relying on a one-size-fits-all approach, this guide provides scale-dependent methodologies: a rapid, HATU-mediated coupling for discovery-scale library synthesis, and a highly scalable, cost-effective acid chloride route for process-scale kilo labs.

Mechanistic Rationale & Experimental Design

The core transformation requires the activation of a stable carboxylic acid into a highly electrophilic species prior to nucleophilic attack by morpholine. The choice of activation strategy is dictated by the scale of the synthesis and economic constraints.

Method A: HATU-Mediated Coupling (Discovery Scale) For rapid, milligram-to-gram scale synthesis, HATU is the premier reagent. The reaction cascade begins with the deprotonation of the carboxylic acid by a sterically hindered, non-nucleophilic base (DIPEA). The resulting carboxylate attacks HATU to form an unstable O-acyl(tetramethyl)isouronium salt, which is rapidly displaced by the HOAt anion to form an OAt-active ester[1][2]. Causality Check: DIPEA is explicitly chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile. The pyridine nitrogen of the resulting HOAt ester stabilizes the incoming morpholine via a hydrogen-bonded 7-membered cyclic transition state, drastically accelerating the reaction and ensuring near-quantitative yields[2].

Method B: Acid Chloride Generation via Oxalyl Chloride (Process Scale) For multi-gram to kilogram scale, the high molecular weight and cost of HATU become prohibitive. Instead, activation via an acid chloride intermediate is preferred. Oxalyl chloride is utilized with a catalytic amount of N,N-Dimethylformamide (DMF)[3]. Causality Check: DMF reacts with oxalyl chloride to generate a highly reactive chloroiminium ion (Vilsmeier-Haack intermediate). This intermediate rapidly converts the carboxylic acid to the acid chloride while regenerating the DMF catalyst, releasing CO, CO₂, and HCl gases as the only byproducts[4].

SynthesisWorkflow SM Starting Material: Thiophene-2,5-dicarboxylic acid monomethyl ester Decision Scale & Economic Constraints SM->Decision PathA Discovery Scale (< 5g) High Yield, Mild Conditions Decision->PathA Rapid Library Synthesis PathB Process Scale (> 5g) Cost-Effective, Scalable Decision->PathB Scale-up / Kilo Lab ReagA HATU, DIPEA Morpholine, DCM/DMF rt, 2-4 h PathA->ReagA ReagB 1. (COCl)2, DMF (cat.), DCM 2. Morpholine, TEA 0 °C to rt, 4-6 h PathB->ReagB Product Target Molecule: Methyl 5-(morpholine-4-carbonyl) thiophene-2-carboxylate ReagA->Product Aqueous Workup Column Chromatography ReagB->Product Aqueous Workup Crystallization

Figure 1: Workflow decision matrix for amidation scale-up.

Quantitative Data & Reagent Summary

Reagent / MaterialMW ( g/mol )Method A (Eq.)Method B (Eq.)FunctionSafety / Handling
Thiophene monomethyl ester 186.181.01.0Starting MaterialIrritant
Morpholine 87.121.21.5NucleophileCorrosive, Flammable
HATU 380.231.2N/ACoupling AgentSensitizer, Store at 2-8°C
DIPEA 129.243.0N/ANon-nucleophilic BaseFlammable, Corrosive
Oxalyl Chloride 126.93N/A1.5Chlorinating AgentToxic, Water-reactive
DMF 73.09Solvent0.05 (Cat.)Catalyst / SolventTeratogen
TEA 101.19N/A3.0Acid ScavengerFlammable, Corrosive

Experimental Protocols

Method A: Discovery Scale (HATU Coupling)

Self-Validating System: The reaction mixture shifts from a heterogeneous suspension to a clear, pale-yellow solution as the active ester forms and is subsequently consumed, providing a visual cue of reaction progression.

  • Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add thiophene-2,5-dicarboxylic acid monomethyl ester (1.0 g, 5.37 mmol) and HATU (2.45 g, 6.44 mmol)[1].

  • Solvation & Activation: Suspend the solids in anhydrous DMF (15 mL). Add DIPEA (2.8 mL, 16.1 mmol) dropwise at room temperature. Stir the mixture for 15 minutes to ensure complete formation of the OAt-active ester[2].

  • Nucleophilic Addition: Add morpholine (0.56 mL, 6.44 mmol) dropwise. Stir the reaction at room temperature for 2-4 hours. Monitor completion via LC-MS (Product m/z: [M+H]+ = 256.06).

  • Workup: Quench the reaction by pouring it into saturated aqueous NaHCO₃ (50 mL). Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 20 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, 0-50% EtOAc in Hexanes) to yield the pure product.

Method B: Process Scale (Acid Chloride Route)

Self-Validating System: The acid chloride intermediate is invisible to standard reverse-phase LC-MS because it hydrolyzes back to the starting material in the aqueous mobile phase. Validation Step: Quench a 10 µL aliquot of the reaction mixture into 200 µL of anhydrous methanol containing 1 equivalent of TEA. The acid chloride instantly reacts to form the dimethyl ester. This species is stable and easily distinguishable from the monomethyl ester starting material by TLC (higher Rf) or LC-MS (mass shift of +14 Da), definitively validating the completion of the activation step[4].

  • Vilsmeier Activation: Charge a 500 mL 3-neck flask with thiophene-2,5-dicarboxylic acid monomethyl ester (10.0 g, 53.7 mmol) and anhydrous DCM (100 mL) under an inert atmosphere (N₂). Add DMF (0.2 mL, 2.68 mmol)[3].

  • Acid Chloride Formation: Cool the suspension to 0 °C using an ice bath. Add oxalyl chloride (6.9 mL, 80.5 mmol) dropwise via an addition funnel over 30 minutes. Critical Causality: Rapid addition at room temperature will cause violent effervescence due to the rapid release of CO and CO₂ gases[4]. Stir at 0 °C for 1 hour, then warm to room temperature and stir until gas evolution ceases (approx. 2 hours).

  • Concentration: Concentrate the mixture under reduced pressure to remove DCM and unreacted oxalyl chloride. Re-dissolve the resulting crude acid chloride in fresh anhydrous DCM (100 mL) and cool back to 0 °C.

  • Amidation: In a separate addition funnel, prepare a solution of morpholine (7.0 mL, 80.5 mmol) and TEA (22.4 mL, 161 mmol) in DCM (20 mL). Add this solution dropwise to the acid chloride at 0 °C. Stir for 2 hours, allowing the mixture to slowly warm to room temperature.

  • Workup: Quench with 1M HCl (100 mL) to remove excess morpholine and TEA. Separate the layers and wash the organic phase with saturated NaHCO₃ (100 mL) and brine (100 mL). Dry over MgSO₄, filter, and concentrate. The product can be recrystallized from hot ethanol/water.

DMFMechanism DMF DMF (Catalyst) Vilsmeier Chloroiminium Ion (Vilsmeier Intermediate) DMF->Vilsmeier + Oxalyl Chloride - CO, - CO2, - Cl- Oxalyl Oxalyl Chloride (COCl)2 Oxalyl->Vilsmeier ActiveEster Activated Intermediate Vilsmeier->ActiveEster + Carboxylic Acid Acid Carboxylic Acid (Substrate) Acid->ActiveEster ActiveEster->DMF Regenerates Catalyst AcidChloride Acid Chloride (Product) ActiveEster->AcidChloride + Cl- attack

Figure 2: Catalytic cycle of DMF in the generation of acid chlorides via oxalyl chloride.

Analytical Characterization

To confirm the structural integrity of the synthesized Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate, perform ¹H NMR (400 MHz, CDCl₃). Key diagnostic shifts include:

  • δ 7.65 (d, J = 4.0 Hz, 1H): Thiophene aromatic proton (C3).

  • δ 7.25 (d, J = 4.0 Hz, 1H): Thiophene aromatic proton (C4).

  • δ 3.89 (s, 3H): Methyl ester protons (singlet, highly diagnostic of intact starting ester).

  • δ 3.75 - 3.65 (m, 8H): Morpholine ring protons (broad multiplets due to restricted rotation around the amide C-N bond).

References

  • HATU. Wikipedia.[Link][2]

  • Proposed mechanism for the production of acid chlorides using oxalyl chloride and DMF as a catalyst. ResearchGate.[Link][3]

  • Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Organic Syntheses.[Link][4]

Sources

Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate as a precursor in drug discovery

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate: A Versatile Precursor for Modern Drug Discovery

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the synthesis, derivatization, and strategic application of Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate in drug discovery. This precursor uniquely combines the pharmacologically significant thiophene ring system with the advantageous physicochemical properties of a morpholine moiety. We present detailed, field-tested protocols for its synthesis and subsequent functionalization, discuss the rationale behind key experimental choices, and explore its application in developing novel therapeutics targeting a range of diseases. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful scaffold in their research endeavors.

Introduction: The Strategic Fusion of Two Privileged Scaffolds

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in approved drugs due to their favorable interaction with biological targets and excellent pharmacological properties. These are often referred to as "privileged scaffolds." Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate is a synthetic precursor built upon two such scaffolds: thiophene and morpholine.

The thiophene ring is a five-membered aromatic heterocycle that is a bioisostere of the benzene ring. Its inclusion in drug candidates is widespread, with over 26 thiophene-containing drugs approved by the US FDA for various indications, including anti-inflammatory, anticancer, and antimicrobial therapies[1]. The thiophene nucleus is valued for its electron-rich nature and its ability to engage in various interactions with biological targets, including hydrogen bonding and π-π stacking[1][2].

The morpholine moiety is a six-membered heterocycle prized for its ability to improve the pharmacokinetic profile of drug candidates[3][4]. Its presence often enhances aqueous solubility, metabolic stability, and cell permeability[5]. The oxygen atom acts as a hydrogen bond acceptor, while the weakly basic nitrogen can be crucial for salt formation and modulating pKa, properties that are particularly valuable in designing drugs for the central nervous system (CNS)[4][6].

The combination of these two motifs in Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate creates a precursor with immense potential. The molecule features a stable thiophene core, a reactive methyl ester handle for diversification, and a morpholine amide that imparts favorable drug-like properties from the outset. This guide will detail the methodologies to synthesize and exploit this precursor for the discovery of next-generation therapeutics.

Synthesis of the Core Precursor

The synthesis of Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate is most efficiently achieved through a standard amide coupling reaction. This protocol details the coupling of a commercially available thiophene starting material with morpholine using a common and reliable coupling agent system.

Protocol 1: Synthesis of Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate

This protocol employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxybenzotriazole (HOBt) as additives that form a more stable activated intermediate, minimizing side reactions and potential racemization if chiral centers were present[7][8].

Rationale for Reagent Choice:

  • EDC: A water-soluble carbodiimide that activates the carboxylic acid. Its urea byproduct is also water-soluble, simplifying purification via aqueous workup[8].

  • HOBt: An additive that reacts with the EDC-activated acid to form an active ester. This intermediate is less reactive and more selective towards the amine, preventing side reactions[9].

  • DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic organic base used to neutralize the hydrochloride salt of EDC and to deprotonate the carboxylic acid, facilitating the reaction.

Experimental Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction and Monitoring cluster_2 Workup and Purification A 1. Dissolve 5-(methoxycarbonyl)thiophene-2-carboxylic acid and Morpholine in anhydrous DCM B 2. Cool solution to 0°C in an ice bath A->B C 3. Add HOBt, EDC·HCl, and DIPEA B->C D 4. Allow to warm to room temperature and stir for 12-18 hours C->D E 5. Monitor reaction progress by TLC or LC-MS D->E F 6. Quench with water, perform aqueous workup (wash with 1N HCl, sat. NaHCO3, brine) E->F G 7. Dry organic layer over Na2SO4 F->G H 8. Concentrate under reduced pressure G->H I 9. Purify by flash column chromatography H->I

Caption: Workflow for the synthesis of the target precursor.

Materials & Equipment:

  • 5-(Methoxycarbonyl)thiophene-2-carboxylic acid (1.0 eq)

  • Morpholine (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Standard glassware for organic synthesis, magnetic stirrer, ice bath

  • Reagents for workup (1N HCl, saturated NaHCO₃, brine) and purification (silica gel, ethyl acetate, hexanes)

Step-by-Step Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-(methoxycarbonyl)thiophene-2-carboxylic acid (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Add morpholine (1.1 eq) to the solution.

  • Cool the flask to 0°C using an ice bath.

  • Sequentially add HOBt (1.2 eq), EDC·HCl (1.2 eq), and then slowly add DIPEA (2.5 eq) while stirring.

  • Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12-18 hours.

  • Monitor the reaction to completion using Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate as a solid.

Expected Characterization Data:

Analysis Expected Results
¹H NMR Signals corresponding to the thiophene protons (two doublets), morpholine protons (two triplets), and the methyl ester (singlet).
¹³C NMR Resonances for the thiophene carbons, morpholine carbons, ester carbonyl, amide carbonyl, and methyl ester carbon.
HRMS (ESI) Calculated m/z for the [M+H]⁺ ion consistent with the molecular formula C₁₁H₁₃NO₄S.

Derivatization Strategies for Library Synthesis

The true power of Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate lies in its capacity as a versatile scaffold for creating large libraries of diverse compounds. Functionalization can be targeted at two primary locations: the methyl ester and the thiophene ring.

G cluster_0 Ester Modification cluster_1 Ring Functionalization Precursor Methyl 5-(morpholine-4-carbonyl) thiophene-2-carboxylate Saponification Saponification (LiOH or NaOH) Precursor->Saponification Halogenation Halogenation (e.g., NBS for Bromination) Precursor->Halogenation CarboxylicAcid 5-(morpholine-4-carbonyl) thiophene-2-carboxylic acid Saponification->CarboxylicAcid AmideCoupling Amide Coupling (Diverse Amines) CarboxylicAcid->AmideCoupling AmideLibrary Amide Library AmideCoupling->AmideLibrary HalogenatedInt Halogenated Intermediate Halogenation->HalogenatedInt CrossCoupling Suzuki/Ullmann Coupling (Diverse Boronic Acids/Alcohols) HalogenatedInt->CrossCoupling CoupledLibrary C-C/C-O Coupled Library CrossCoupling->CoupledLibrary

Caption: Key derivatization pathways from the core precursor.

Strategy A: Ester Hydrolysis and Re-Coupling

Hydrolysis of the methyl ester unmasks a carboxylic acid, which serves as a new anchor point for coupling with a diverse array of amines, enabling exploration of structure-activity relationships (SAR).

Protocol 2: Saponification to 5-(morpholine-4-carbonyl)thiophene-2-carboxylic acid
  • Dissolve the precursor (1.0 eq) in a mixture of THF and water (e.g., 3:1 ratio).

  • Add lithium hydroxide (LiOH, 1.5-2.0 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Once the starting material is consumed, acidify the mixture to pH ~2-3 with 1N HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate to yield the carboxylic acid, which can often be used without further purification.

This resulting acid can then be coupled to various amines using the conditions described in Protocol 1 to generate a library of thiophene-2-carboxamides.

Strategy B: Thiophene Ring Functionalization via Cross-Coupling

The electron-rich thiophene ring can be halogenated and subsequently used in palladium- or copper-catalyzed cross-coupling reactions to introduce aryl and heteroaryl substituents. The Suzuki-Miyaura reaction is a robust and widely used method for this purpose[10][11].

Protocol 3: Suzuki-Miyaura Coupling of a Brominated Intermediate

Step 1: Bromination

  • Dissolve the precursor in a suitable solvent like DMF or CCl₄.

  • Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise at 0°C.

  • Allow the reaction to stir at room temperature until completion.

  • Purify via standard workup and chromatography to isolate the brominated thiophene (predominantly at the 4-position).

Step 2: Suzuki-Miyaura Cross-Coupling

  • To a flask, add the brominated precursor (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst like Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Add a solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

  • Purge the mixture with an inert gas for 15-20 minutes.

  • Heat the reaction to 80-100°C and stir for 6-24 hours, monitoring by TLC or LC-MS.

  • After cooling, perform an aqueous workup by diluting with ethyl acetate and washing with water and brine.

  • Dry, concentrate, and purify the product by flash column chromatography.

This strategy allows for the systematic introduction of diverse aromatic groups, which is a cornerstone of modern medicinal chemistry for optimizing interactions with protein binding sites[10].

Applications in Drug Discovery: Targeting Key Disease Pathways

The thiophene-morpholine scaffold is implicated in a wide array of biological activities, making it a high-value starting point for multiple therapeutic programs.

Therapeutic Area Biological Target(s) Role of the Scaffold Representative References
Oncology Protein Kinases (e.g., PLK1, FLT3, EGFR)The thiophene ring can act as a hinge-binding motif in the ATP pocket. The morpholine provides solubility and can extend into solvent-exposed regions.[12],[13],[14]
Inflammation Cyclooxygenase (COX), Lipoxygenase (LOX)Thiophene derivatives are known inhibitors of enzymes in the inflammatory cascade. The morpholine can improve PK/PD properties.[1],[15],[16]
Infectious Diseases Bacterial & Fungal Enzymes (e.g., Urease)Both thiophene and morpholine are present in various antimicrobial and antifungal agents. The scaffold can be decorated to target specific pathogen enzymes.[17],[18],[19]
Neurology (CNS) Receptors & Enzymes (e.g., AChE, MAO-B)The morpholine moiety is known to improve blood-brain barrier (BBB) permeability, making the scaffold suitable for CNS targets.[4]

Case Study: Kinase Inhibition Many potent kinase inhibitors feature a heterocyclic core that binds to the "hinge" region of the enzyme's ATP-binding site. Thiophene-based compounds have been successfully developed as kinase inhibitors[12][13]. For instance, a derivative of this scaffold could be designed where the thiophene-amide backbone mimics the hydrogen bonding pattern of ATP. Derivatization via Suzuki coupling (Protocol 3) can install specific aryl groups that occupy adjacent hydrophobic pockets, leading to high potency and selectivity. The morpholine group can ensure the compound has sufficient solubility and a favorable metabolic profile for in vivo studies.

Conclusion and Future Outlook

Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate is more than just a chemical compound; it is a strategic platform for accelerated drug discovery. It provides a robust, synthetically tractable core that combines the validated biological relevance of the thiophene ring with the pharmacokinetic benefits of the morpholine moiety. The protocols and strategies outlined in this guide offer a clear path from synthesis to the generation of diverse chemical libraries. As the demand for novel therapeutics with optimized drug-like properties continues to grow, precursors like this will remain indispensable tools for medicinal chemists pushing the boundaries of modern medicine.

References

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Shafi, S., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

  • Piras, M., et al. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Molbank, 2022(4), M1491. [Link]

  • Zaharia, C., et al. (2016). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Farmacia Journal. [Link]

  • de Oliveira, R. S., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules, 26(14), 4344. [Link]

  • Khatun, N., et al. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 60(26), 1729-1733. [Link]

  • Deng, X., et al. (2020). Discovery of methyl 3-((2-((1-(dimethylglycyl)-5-methoxyindolin-6-yl)amino)-5-(trifluoro-methyl) pyrimidin-4-yl)amino)thiophene-2-carboxylate as a potent and selective polo-like kinase 1 (PLK1) inhibitor for combating hepatocellular carcinoma. European Journal of Medicinal Chemistry, 206, 112697. [Link]

  • Lenci, E., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. Organic Letters. [Link]

  • IJPRA. (2023). Synthesis of thiophene and Their Pharmacological Activity. International Journal for Pharmaceutical Research and Allied Sciences. [Link]

  • Munir, R., et al. (2024). Exploration of morpholine-thiophene hybrid thiosemicarbazones for the treatment of ureolytic bacterial infections via targeting urease enzyme: Synthesis, biochemical screening and computational analysis. Frontiers in Chemistry. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • ResearchGate. (n.d.). Biological and Pharmacological Activity of Thiophene and its Derivatives. ResearchGate. [Link]

  • Ali, A., et al. (2021). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Chemical Papers, 75, 5475-5489. [Link]

  • Al-Ostath, R. A., et al. (2022). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 27(1), 123. [Link]

  • Lenci, E., & Trabocchi, A. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2276–2285. [Link]

  • Ali, A., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7351. [Link]

  • ResearchGate. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. ResearchGate. [Link]

  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]

  • Munir, R., et al. (2024). Exploration of morpholine-thiophene hybrid thiosemicarbazones for the treatment of ureolytic bacterial infections via targeting urease enzyme: Synthesis, biochemical screening and computational analysis. Semantic Scholar. [Link]

  • Hussain, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies and Biological Applications. Archiv der Pharmazie. [Link]

Sources

Application Notes and Protocols: Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of medicinal chemistry and materials science, the selection of a core molecular scaffold is a critical decision that dictates the trajectory of a research program. Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate is a bifunctional building block that strategically combines two "privileged" heterocyclic systems: thiophene and morpholine.

The thiophene ring is an aromatic heterocycle recognized for its role as a bioisostere for phenyl rings, enhancing drug-receptor interactions and offering multiple sites for synthetic modification.[1][2] Its incorporation into small molecules has led to a wide array of approved drugs for treating conditions ranging from inflammation to cancer.[1][3] The thiophene carboxamide scaffold, in particular, has emerged as a promising framework for anticancer agents.[2][4]

The morpholine moiety is a staple in drug discovery, prized for its ability to improve the physicochemical properties of a molecule, such as solubility and metabolic stability.[5][6] This six-membered saturated heterocycle, containing both an ether and a secondary amine functionality (in its parent form), is found in over 20 FDA-approved drugs.[5][7] Its presence can enhance potency and provide compounds with desirable pharmacokinetic profiles.[6]

The subject of this guide, Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate, leverages the synergistic potential of these two scaffolds. The methyl ester at the 2-position and the robust morpholine amide at the 5-position offer orthogonal chemical handles for sequential, selective transformations. This allows for the systematic elaboration of the core structure, making it an ideal starting point for the generation of compound libraries in drug discovery and a versatile intermediate for complex target synthesis.

Physicochemical Properties & Spectroscopic Characterization

Precise characterization is the bedrock of reproducible science. The following data serves as a benchmark for verifying the identity and purity of Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate.

PropertyValue
IUPAC Name Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate
Molecular Formula C₁₁H₁₃NO₄S
Molecular Weight 255.29 g/mol
CAS Number 887468-72-8
Appearance Off-white to pale yellow solid (predicted)

Table 1: Key Physicochemical Properties.

Spectroscopy Predicted Characteristic Peaks
¹H NMR (CDCl₃, 400 MHz)δ 7.6-7.8 (d, 1H, thiophene-H), δ 7.2-7.4 (d, 1H, thiophene-H), δ 3.90 (s, 3H, -OCH₃), δ 3.6-3.8 (m, 8H, morpholine-H)
¹³C NMR (CDCl₃, 100 MHz)δ ~162 (ester C=O), δ ~160 (amide C=O), δ ~145 (thiophene C-S), δ ~135-140 (thiophene C-C=O), δ ~128-132 (thiophene C-H), δ ~66 (morpholine -CH₂-O-), δ ~52 (-OCH₃), δ ~45 (morpholine -CH₂-N-)
IR (KBr, cm⁻¹)~1720 (C=O stretch, ester), ~1640 (C=O stretch, amide), ~1500-1550 (C=C stretch, thiophene), ~1250 (C-O stretch, ester), ~1115 (C-O-C stretch, morpholine)

Table 2: Predicted Spectroscopic Data for Structural Verification.

Core Synthetic Applications & Protocols

The utility of Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate stems from the differential reactivity of its ester and amide functionalities. The following protocols detail its primary applications as a synthetic intermediate.

Application 1: Selective Hydrolysis to a Bifunctional Carboxylic Acid Intermediate

The most direct application is the selective hydrolysis of the methyl ester to its corresponding carboxylic acid. This transformation yields 5-(morpholine-4-carbonyl)thiophene-2-carboxylic acid, a crucial intermediate for further modifications such as amide coupling or conversion to other functional groups, while preserving the stable morpholine amide.

G start Methyl 5-(morpholine-4-carbonyl) thiophene-2-carboxylate reagents 1. NaOH or LiOH 2. MeOH/H₂O, Reflux start->reagents workup Acidic Workup (e.g., HCl) reagents->workup product 5-(Morpholine-4-carbonyl) thiophene-2-carboxylic acid workup->product

Diagram 1: Workflow for selective ester hydrolysis.

Protocol 1: Saponification of Methyl Ester

  • Rationale: Standard saponification using sodium hydroxide provides a robust and high-yielding method for ester hydrolysis. The thiophene ring and the tertiary amide are stable under these basic conditions.[8] The reaction is carried out in a mixed solvent system to ensure solubility of both the organic substrate and the inorganic base.

  • Materials:

    • Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate (1.0 eq)

    • Sodium Hydroxide (NaOH) (1.5 eq)

    • Methanol (MeOH)

    • Water (H₂O)

    • Hydrochloric Acid (HCl), 2M solution

    • Ethyl Acetate

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask, dissolve Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate in a 3:1 mixture of Methanol and Water.

    • Add sodium hydroxide pellets (1.5 eq) to the solution.

    • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 70-80°C) for 2-4 hours.

    • Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot.

    • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 by the slow addition of 2M HCl. A precipitate should form.

    • Collect the solid product by vacuum filtration, washing with cold water.

    • For higher purity, the aqueous layer can be extracted with ethyl acetate (3x), the organic layers combined, dried over anhydrous MgSO₄, filtered, and concentrated to yield additional product.

    • Dry the resulting 5-(morpholine-4-carbonyl)thiophene-2-carboxylic acid under vacuum.

  • Validation: The product should be characterized by ¹H NMR (disappearance of the methyl singlet at ~3.9 ppm and appearance of a broad carboxylic acid peak >10 ppm) and Mass Spectrometry to confirm the expected molecular weight.

Application 2: Reductive Transformations

Reduction of the ester functionality opens a pathway to thiophene-2,5-disubstituted methanols or aldehydes, which are versatile intermediates themselves. The choice of reducing agent is critical for selectivity.

G cluster_0 Reduction Pathways start Methyl 5-(morpholine-4-carbonyl) thiophene-2-carboxylate reagent1 LiAlH₄ THF, 0°C to RT start->reagent1 Full Reduction reagent2 DIBAL-H (1.1 eq) DCM, -78°C start->reagent2 Partial Reduction product1 (5-(Morpholinomethyl)thiophen-2-yl)methanol reagent1->product1 product2 5-(Morpholine-4-carbonyl) thiophene-2-carbaldehyde reagent2->product2

Diagram 2: Selective and full reduction pathways.

Protocol 2: Full Reduction of Ester and Amide with LiAlH₄

  • Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing both esters and amides to their corresponding alcohols and amines.[9][10] This protocol provides a method to access the fully reduced (5-(morpholinomethyl)thiophen-2-yl)methanol scaffold.

  • Materials:

    • Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate (1.0 eq)

    • Lithium Aluminum Hydride (LiAlH₄) (3.0-4.0 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Fieser workup reagents

    • Ethyl Acetate

  • Procedure:

    • To a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), add a suspension of LiAlH₄ (3.0-4.0 eq) in anhydrous THF.

    • Cool the suspension to 0°C in an ice bath.

    • Dissolve the starting ester (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Reaction Monitoring: Monitor by TLC until the starting material is consumed.

    • Workup (Caution: Exothermic): Cool the reaction back to 0°C. Slowly and carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). Alternatively, add sodium sulfate decahydrate portion-wise until a white, granular precipitate forms and the solution is clear.

    • Stir the resulting slurry for 30 minutes, then filter through a pad of Celite®, washing the filter cake with ethyl acetate.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify by column chromatography (silica gel) to yield the desired di-reduced product.

  • Validation: The product should be characterized by ¹H NMR (disappearance of the ester methyl and morpholine signals adjacent to a carbonyl) and Mass Spectrometry to confirm the expected molecular weight.

Applications in Drug Discovery and Medicinal Chemistry

The core structure of Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate is emblematic of scaffolds found in modern medicinal chemistry. The thiophene-carboxamide unit is a known pharmacophore that interacts with a variety of biological targets, often mimicking the interactions of more complex systems.[2][4] The morpholine ring acts as a "pharmacokinetic modulator," frequently added to lead compounds to improve water solubility, reduce toxicity, and enhance oral bioavailability without adding significant basicity.[6]

Derivatives synthesized from this building block are prime candidates for screening in a variety of therapeutic areas, including:

  • Oncology: Thiophene carboxamides have shown promise as anticancer agents.[3]

  • Inflammation: The thiophene core is present in several anti-inflammatory drugs.[1]

  • Infectious Diseases: Both morpholine and thiophene derivatives have been investigated for their antimicrobial and antifungal properties.

By using the protocols described above, medicinal chemists can rapidly generate a library of diverse analogs for structure-activity relationship (SAR) studies, exploring how modifications to the C2 and C5 positions of the thiophene ring impact biological activity.

References

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Available at: [Link]

  • Fults, A., et al. (2024). Expanding complex morpholines using systematic chemical diversity. American Chemical Society. Available at: [Link]

  • Fults, A. C., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. Organic Letters. Available at: [Link]

  • Thakur, S., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link]

  • Matralis, A. N., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. Available at: [Link]

  • K.T.H.M. College. (n.d.). A Mini Review on Thiophene-based derivatives as anticancer agents. Available at: [Link]

  • Toma, M., et al. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. International Journal of Molecular Sciences, 24(14), 11677. Available at: [Link]

  • Al-Warhi, T., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Molecules, 27(24), 8996. Available at: [Link]

  • Pawar, C. D., et al. (2020). (Substituted)-benzo[b]thiophene-4-carboxamide Synthesis and Anti-proliferative Activity Study. Letters in Drug Design & Discovery, 17(5), 563-573. Available at: [Link]

  • Smith, T. L., et al. (2007). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 3, 29. Available at: [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available at: [Link]

  • Google Patents. (n.d.). CN109843862A - 3- methyl -2-Thiophene Carboxylic Acid manufacturing method.
  • Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by hydrolysis of thioacids and thioesters. Available at: [Link]

  • Metwally, A. A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2969. Available at: [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available at: [Link]

Sources

Application Note: Cell Culture Dosing Guidelines for Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Profile

Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate belongs to a highly versatile class of small-molecule pharmacophores characterized by a thiophene core linked to a morpholine ring via a carboxamide or carbonyl bridge. Thiophene derivatives are extensively utilized in drug discovery due to the aromaticity and planarity of the thiophene ring, which acts as a bioisostere for benzene and enhances receptor binding within deep hydrophobic pockets, such as kinase ATP-binding sites[1].

The inclusion of the morpholine moiety serves a dual purpose: it improves the overall physicochemical profile by increasing aqueous solubility compared to unsubstituted thiophenes, and it frequently acts as a critical hydrogen-bond acceptor for target engagement[2]. Compounds featuring this specific thiophene-carboxamide-morpholine scaffold have been extensively profiled as potent antiproliferative agents against cancer cell lines (e.g., A375, MCF-7, HT-29)[1], dual kinase inhibitors (e.g., JNK pathway modulators)[3], and antimicrobial agents[2].

This application note provides rigorously validated, step-by-step dosing guidelines for evaluating Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate in in vitro mammalian cell culture models.

Physicochemical Properties & Formulation Guidelines

To ensure reproducible in vitro data, the formulation of the compound must account for its lipophilicity. While the morpholine ring aids in solvation, the thiophene-2-carboxylate backbone remains highly hydrophobic.

  • Primary Solvent: 100% anhydrous Dimethyl Sulfoxide (DMSO).

  • Stock Concentration: 10 mM to 50 mM.

  • Storage: Aliquot stock solutions into amber microcentrifuge tubes to prevent photodegradation and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can lead to micro-precipitation.

Causality in Formulation: The "Crashing" Phenomenon

Directly spiking a high-concentration DMSO stock into an aqueous culture medium often causes the compound to rapidly precipitate (colloquially known as "crashing out"). This creates a suspension rather than a true solution, leading to artificially low cellular exposure and highly variable IC50 calculations. To prevent this, intermediate serial dilutions must be performed in DMSO before a final, rapid dilution into pre-warmed complete media.

Experimental Design: Self-Validating Dosing Protocols

A robust in vitro assay must be self-validating. This requires the inclusion of specific controls within the same microplate to continuously verify assay sensitivity and rule out solvent-induced artifacts.

Protocol A: Dose-Response Viability Assay (IC50 Determination)

This protocol outlines the methodology for assessing the antiproliferative and cytotoxic effects of the compound using a metabolic readout (e.g., MTS or CellTiter-Glo).

Step 1: Cell Seeding and Adherence

  • Harvest cells in the logarithmic growth phase (e.g., A549 or MCF-7) and count viability using Trypan Blue exclusion (must be >95%).

  • Seed cells into a 96-well opaque-walled microplate at a density of 3,000–5,000 cells/well in 90 µL of complete media (e.g., DMEM + 10% FBS).

  • Causality Check: Leave the outer perimeter wells blank (media only) to prevent edge effects caused by thermal gradients and evaporation during incubation.

  • Incubate the plate overnight (18-24 hours) at 37°C, 5% CO₂ to allow for complete cellular adherence and recovery from trypsinization stress.

Step 2: Compound Dilution (The 1000x to 10x Method)

  • Prepare a 1000x intermediate dilution series in 100% DMSO. For a top final concentration of 50 µM, prepare a 50 mM stock in DMSO, followed by 3-fold serial dilutions in DMSO.

  • Dilute each 1000x DMSO intermediate 1:100 into pre-warmed complete media to create a 10x working solution (containing 1% DMSO). Vortex immediately upon addition to prevent localized precipitation.

  • Self-Validation Controls: Prepare a Vehicle Control (1% DMSO in media) and a Positive Control (e.g., 10 µM Staurosporine or Sorafenib) using the exact same dilution methodology.

Step 3: Dosing and Incubation

  • Add 10 µL of the 10x working solutions to the 90 µL of media already present in the experimental wells.

  • Result: The final well volume is 100 µL, the final highest compound concentration is 50 µM, and the final DMSO concentration is strictly normalized to 0.1% across all wells .

  • Incubate for 48 to 72 hours at 37°C, 5% CO₂.

Step 4: Readout and Analysis

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add the viability reagent (e.g., 100 µL CellTiter-Glo) and place on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate in the dark for 10 minutes to stabilize the luminescent signal.

  • Record luminescence and calculate the IC50 using a 4-parameter logistic (4PL) non-linear regression model.

Mechanistic Profiling & Target Engagement

Once the IC50 is established, researchers must determine whether the loss of viability is due to cytostatic (cell cycle arrest) or cytotoxic (apoptosis) mechanisms, which is typical for thiophene carboxamide kinase inhibitors[3].

Protocol B: Caspase-3/7 Activation Assay
  • Seed and dose cells in a 6-well plate format using the IC50 and 2×IC50 concentrations determined in Protocol A. Maintain a final DMSO concentration of 0.1%.

  • After 24 hours of exposure, harvest both the adherent cells (via trypsinization) and the floating cells in the media (which represent late-stage apoptotic cells).

  • Pellet the cells at 300 × g for 5 minutes and wash twice with ice-cold PBS.

  • Lyse the cells in a validated lysis buffer containing protease and phosphatase inhibitors.

  • Quantify protein concentration via BCA assay and load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.

  • Probe with primary antibodies against Cleaved Caspase-3 and PARP to confirm the induction of the intrinsic apoptotic pathway.

Quantitative Dosing Parameters

The following table summarizes the critical quantitative thresholds and expected ranges when dosing thiophene-carboxamide derivatives in standard mammalian cell lines[1][3].

ParameterRecommended Value / RangeCritical Justification
Max Final DMSO Concentration 0.1% – 0.5% (v/v)Concentrations >0.5% induce solvent-mediated cytotoxicity and transcriptomic shifts, confounding drug-specific data.
Top Screening Concentration 50 µM – 100 µMConcentrations >100 µM often exceed the aqueous thermodynamic solubility limit of thiophene derivatives, causing artifacts.
Expected IC50 Range (Cancer Lines) 0.5 µM – 25.0 µMHighly dependent on the specific kinase target and cell line dependency (e.g., A375 melanoma vs. MCF-7 breast cancer)[1].
Incubation Time 48 – 72 HoursAllows sufficient time for target engagement, downstream signaling cascade disruption, and subsequent cell death.

Workflow & Pathway Visualization

The following diagram illustrates the standard experimental workflow and the downstream mechanistic pathways typically engaged by morpholino-thiophene-carboxamide inhibitors.

G Cmpd Methyl 5-(morpholine-4-carbonyl) thiophene-2-carboxylate Prep Stock Preparation (10-50 mM in 100% DMSO) Cmpd->Prep Dose Media Dilution (0.1% - 0.5% Final DMSO) Prep->Dose Dropwise addition Mech Intracellular Target Engagement (Kinase / Metabolic Inhibition) Dose->Mech 24-72h Incubation Pheno1 Cell Cycle Arrest Mech->Pheno1 Pheno2 Apoptosis Induction Mech->Pheno2 Assay1 Viability Readout (IC50 Determination) Pheno1->Assay1 Assay2 Mechanistic Readout (Caspase-3/7 Assay) Pheno2->Assay2

Workflow and mechanistic pathways for in vitro evaluation of thiophene-carboxamide derivatives.

References

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Identification of Morpholino Thiophenes as Novel Mycobacterium tuberculosis Inhibitors, Targeting QcrB. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene-3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase. National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Application Note: Advanced Cross-Coupling and Acylation Strategies Using Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate is a highly versatile, bench-stable bifunctional building block designed for advanced organic synthesis. It features two distinct reactive handles: an electron-deficient methyl ester at the C2 position and a morpholine amide at the C5 position.

Historically, morpholine amides have been utilized as economical, highly water-soluble alternatives to Weinreb amides for the controlled synthesis of ketones[1]. However, recent advances in transition-metal catalysis have unlocked the morpholine amide as a powerful electrophile for carbon-carbon bond formation via selective N–C(O) bond cleavage[2].

The Morpholine Amide Advantage
  • N–C(O) Activation for Cross-Coupling: The morpholine ring introduces a steric twist that disrupts the planarity of the amide bond, reducing its resonance stabilization. Coupled with the electron-withdrawing nature of the thiophene-2-carboxylate core, the carbonyl carbon becomes highly electrophilic[3]. This electronic environment facilitates the historically challenging oxidative addition of low-valent Palladium (Pd(0)) into the N–C(O) bond[2].

  • Chelation-Controlled Acylation: In nucleophilic acylations (e.g., with Grignard reagents), the morpholine oxygen coordinates with the metal counterion (Mg²⁺ or Li⁺) to form a stable 5-membered tetrahedral intermediate. This prevents premature collapse of the intermediate, completely suppressing over-addition to the tertiary alcohol[1].

Application 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling via N–C(O) Cleavage

The cross-coupling of amides to form biaryl ketones is a transformative methodology. By utilizing well-defined Pd-NHC (N-heterocyclic carbene) catalysts, the morpholine amide group of Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate can be selectively coupled with arylboronic acids[2]. The strong σ-donation of the NHC ligand is critical to overcoming the high activation barrier of amide N–C(O) oxidative addition[2].

Experimental Protocol: Synthesis of 5-Aroylthiophene-2-carboxylates

Causality in Experimental Design:

  • Catalyst Choice: [Pd(IPr)(DMS)Cl2] or similar Pd-NHC precatalysts are chosen because the bulky, electron-rich IPr ligand accelerates oxidative addition into the strong amide bond[2].

  • Solvent System: 2-Methyltetrahydrofuran (2-MeTHF) is used. It is an environmentally benign solvent that provides excellent solubility for the reactants and supports the high temperatures required for activation[2].

  • Water Additive: A controlled amount of water is essential to form the reactive boronate species from the boronic acid, which accelerates the transmetalation step[3]. Completely anhydrous conditions will stall the catalytic cycle[3].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate (1.0 equiv, 0.5 mmol), the corresponding arylboronic acid (2.0 equiv, 1.0 mmol), K₂CO₃ (3.0 equiv, 1.5 mmol), and [Pd(IPr)(DMS)Cl2] (5 mol%).

  • Inert Atmosphere: Evacuate the flask and backfill with Argon (repeat 3 times) to prevent catalyst deactivation via oxidation.

  • Solvent Addition: Add anhydrous 2-MeTHF (0.25 M, 2.0 mL) followed by a micro-addition of degassed H₂O (2.0 equiv, 1.0 mmol) via syringe. The water is critical for boronate activation[2].

  • Reaction Execution: Seal the flask and heat to 60 °C in a pre-heated oil bath. Stir vigorously for 16 hours.

  • Validation (In-Process): Monitor the reaction by LC-MS or TLC (Hexanes/EtOAc 7:3). The starting material (UV active, highly polar) should disappear, replaced by a less polar ketone product. The mass shift will correspond to the loss of the morpholine group (-86 Da) and addition of the aryl group.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite to remove the palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (silica gel) to afford the pure 5-aroylthiophene-2-carboxylate.

G Pd0 Pd(0)-NHC Active Catalyst OxAdd Oxidative Addition N-C(O) Cleavage Pd0->OxAdd Morpholine Amide PdII Acyl-Pd(II)-Amido Intermediate OxAdd->PdII TransMet Transmetalation with Ar-B(OH)3- PdII->TransMet Base / H2O PdII_Ar Acyl-Pd(II)-Aryl Intermediate TransMet->PdII_Ar RedElim Reductive Elimination Ketone Formation PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product 5-Aroylthiophene-2-carboxylate Product RedElim->Product

Figure 1: Catalytic cycle for Pd-NHC catalyzed Suzuki-Miyaura cross-coupling via N-C(O) cleavage.

Application 2: Chemoselective Nucleophilic Acylation (Weinreb-Type)

Morpholine amides are highly effective for the direct synthesis of ketones via the addition of Grignard or organolithium reagents[1]. The morpholine oxygen acts as a coordinating heteroatom, stabilizing the tetrahedral intermediate and preventing the formation of tertiary alcohols.

Experimental Protocol: Synthesis of 5-Acylthiophene-2-carboxylates

Causality in Experimental Design:

  • Temperature Control: The reaction is initiated at 0 °C to –78 °C. Low temperatures are critical to stabilizing the O-Mg-O chelate. If the temperature rises too quickly, the intermediate collapses prematurely, leading to over-addition[1].

  • Chemoselectivity: The morpholine amide at C5 is significantly more reactive toward hard nucleophiles than the methyl ester at C2, allowing for chemoselective acylation without the need to protect the ester[1].

Step-by-Step Methodology:

  • Preparation: Dissolve Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate (1.0 equiv, 2.0 mmol) in anhydrous THF (0.2 M, 10 mL) under an Argon atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Nucleophile Addition: Add the desired Grignard reagent (R-MgX, 1.1 equiv) dropwise over 10 minutes. The slight excess ensures complete conversion while relying on the stable tetrahedral intermediate to prevent over-addition[1].

  • Reaction Execution: Stir the mixture at 0 °C for 1–2 hours.

  • Validation (In-Process): Quench a 50 µL aliquot in saturated NH₄Cl, extract with EtOAc, and analyze via TLC. The starting material should be fully consumed.

  • Workup: Quench the bulk reaction carefully with saturated aqueous NH₄Cl (10 mL) at 0 °C. The acidic quench forces the collapse of the tetrahedral intermediate, releasing the ketone[1].

  • Extraction & Purification: Extract the aqueous layer with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography.

G Substrate Methyl 5-(morpholine-4-carbonyl) thiophene-2-carboxylate Grignard Addition of R-MgX (Nucleophilic Attack) Substrate->Grignard THF, 0 °C Tetrahedral Stable Tetrahedral Intermediate (O-Mg-O Chelation) Grignard->Tetrahedral Chelation Workup Aqueous Acidic Workup (Collapse of Intermediate) Tetrahedral->Workup sat. NH4Cl Ketone 5-Acylthiophene-2-carboxylate (No Over-addition) Workup->Ketone Ketone Release

Figure 2: Chelation-controlled nucleophilic acylation workflow via morpholine amide directing group.

Quantitative Data Summary

The following table summarizes expected yields and conditions for utilizing Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate across various transformations, demonstrating its broad utility.

Reaction TypeReagents / CatalystConditionsTarget ProductExpected YieldReference
Suzuki-Miyaura (N-C Cleavage) Phenylboronic acid, [Pd(IPr)(DMS)Cl2] (5 mol%), K₂CO₃2-MeTHF/H₂O, 60 °C, 16 hMethyl 5-benzoylthiophene-2-carboxylate82–88%[2]
Suzuki-Miyaura (N-C Cleavage) 4-Methoxyphenylboronic acid, [Pd(IPr)(DMS)Cl2]2-MeTHF/H₂O, 60 °C, 16 hMethyl 5-(4-methoxybenzoyl)thiophene-2-carboxylate75–80%[2]
Nucleophilic Acylation Methylmagnesium bromide (1.1 eq)THF, 0 °C, 1 hMethyl 5-acetylthiophene-2-carboxylate90–95%[1]
Nucleophilic Acylation Phenylmagnesium bromide (1.1 eq)THF, 0 °C, 2 hMethyl 5-benzoylthiophene-2-carboxylate85–92%[1]
Acylsilane Synthesis Dimethylphenylsilyllithium (1.5 eq)THF, -78 °C, 1.5 hMethyl 5-(dimethylphenylsilylcarbonyl)thiophene-2-carboxylate70–75%[4]

References

  • [2] Title: Suzuki–Miyaura Cross-Coupling of Amides by N–C Cleavage Mediated by Air-Stable, Well-Defined [Pd(NHC)(sulfide)Cl2] Catalysts: Reaction Development, Scope, and Mechanism. Source: The Journal of Organic Chemistry (ACS Publications). URL:[Link]

  • [4] Title: Efficient Synthesis of Acylsilanes Using Morpholine Amides. Source: Organic Letters (ACS Publications). URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity.

Introduction

The synthesis of Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate is a multi-step process that involves the formation of an amide bond between a thiophene carboxylic acid derivative and morpholine. While seemingly straightforward, this reaction is prone to several challenges that can significantly impact the final yield and purity of the desired product. This guide provides a structured, question-and-answer-based approach to address these potential hurdles, grounded in established chemical principles and supported by authoritative literature.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low or No Product Yield

Question: I am attempting to synthesize Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate by directly reacting Methyl 5-(chlorocarbonyl)thiophene-2-carboxylate with morpholine, but I am observing very low to no yield. What are the likely causes and how can I improve the outcome?

Answer:

Direct acylation of morpholine with an acyl chloride can be an effective method, but several factors can lead to low yields in this specific synthesis. The primary culprits are often related to the reactivity of the starting materials, reaction conditions, and the presence of side reactions.

Potential Causes & Solutions:

  • Moisture Sensitivity: Acyl chlorides are highly susceptible to hydrolysis. Any moisture in the reaction setup (glassware, solvents, reagents) will convert the acyl chloride back to the unreactive carboxylic acid, halting the desired reaction.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and freshly distilled or opened reagents. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Base Stoichiometry: The reaction of an acyl chloride with an amine generates one equivalent of hydrochloric acid (HCl). This will protonate the morpholine, rendering it non-nucleophilic and unable to react further.

    • Solution: A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), must be added to scavenge the HCl produced. Use at least one equivalent of the base. It is often beneficial to use a slight excess (1.1-1.2 equivalents) to ensure the reaction goes to completion.

  • Reaction Temperature: While many acylations proceed readily at room temperature, controlling the temperature can be crucial.

    • Solution: Start the reaction at a low temperature (0 °C) by adding the acyl chloride dropwise to a solution of morpholine and the base. This helps to control any exothermicity and minimize side reactions. After the addition is complete, the reaction can be allowed to warm to room temperature and stirred until completion.[1]

Issue 2: Starting from the Carboxylic Acid - Challenges with Amide Coupling

Question: I am using 5-(methoxycarbonyl)thiophene-2-carboxylic acid as my starting material and attempting a direct amide coupling with morpholine using a coupling agent like DCC or EDC. My yields are inconsistent and often low. What are the critical parameters I need to control?

Answer:

Direct amide coupling from a carboxylic acid is a common and powerful technique, but its success hinges on the proper activation of the carboxylic acid and careful control of the reaction environment.[2][3]

Potential Causes & Solutions:

  • Inefficient Carboxylic Acid Activation: The direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[3] Coupling agents are required to convert the carboxylic acid's hydroxyl group into a better leaving group.

    • Carbodiimide Coupling Agents (DCC, EDC): These are widely used for amide bond formation.[2][4] The reaction proceeds through an O-acylisourea intermediate, which is then attacked by the amine.[4][5]

      • Side Reaction - N-acylurea formation: A common side reaction with carbodiimides is the rearrangement of the O-acylisourea intermediate to a stable, unreactive N-acylurea, which can reduce the yield.[5]

      • Solution: To suppress this side reaction and improve yields, additives such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are often included.[5] These additives react with the O-acylisourea to form an activated ester that is more stable and less prone to rearrangement but still reactive enough to acylate the amine.[5]

  • Sub-optimal pH: The pH of the reaction medium is critical for both the activation and coupling steps.

    • Solution: For EDC/NHS coupling, the activation of the carboxylic acid is most efficient in a slightly acidic environment (pH 4.5-6.0).[6] The subsequent reaction with the amine is more favorable at a physiological to slightly basic pH (7.0-8.5).[6] Using a two-step, one-pot procedure where the pH is adjusted after the initial activation can be beneficial.[6]

  • Solvent Choice: The choice of solvent can significantly impact the solubility of reagents and the reaction rate.

    • Solution: Anhydrous aprotic solvents like dichloromethane (DCM) or N,N-dimethylformamide (DMF) are commonly used for these reactions.[7] If solubility is an issue, DMF is often a better choice.

  • Work-up and Purification: The byproduct of DCC coupling, dicyclohexylurea (DCU), is often insoluble in many organic solvents and can be removed by filtration.[5][7] However, the byproduct of EDC coupling is water-soluble, which can simplify the work-up procedure.

Optimized Protocol for EDC/HOBt Coupling:

Parameter Recommendation Rationale
Starting Material 5-(Methoxycarbonyl)thiophene-2-carboxylic acidCommercially available or can be synthesized.
Amine Morpholine (1.0 - 1.2 eq)Slight excess can drive the reaction to completion.
Coupling Agent EDC (1.1 - 1.5 eq)Activates the carboxylic acid.
Additive HOBt (1.0 - 1.2 eq)Suppresses side reactions and improves yield.
Base DIPEA (1.5 - 2.0 eq)Neutralizes any acid formed and maintains optimal pH.
Solvent Anhydrous DMF or DCMGood solubility for reactants.
Temperature 0 °C to Room TemperatureInitial cooling controls exothermicity.
Reaction Time 12 - 24 hoursMonitor by TLC or LC-MS for completion.
Issue 3: Formation of Impurities

Question: I am observing significant impurities in my final product after purification. What are the likely side reactions, and how can I minimize them?

Answer:

Impurity formation can arise from several sources, including side reactions of the starting materials, reagents, or the product itself.

Potential Side Reactions and Mitigation Strategies:

  • Dimerization/Polymerization: If the starting thiophene derivative has reactive sites other than the carboxylic acid, self-condensation or polymerization can occur. This is less of a concern with the specified starting material but should be considered with more complex thiophene derivatives.

    • Mitigation: Use controlled addition of reagents and maintain a dilute reaction mixture.

  • Reactions with the Thiophene Ring: The thiophene ring itself can undergo electrophilic substitution, although the electron-withdrawing groups in the starting material make this less likely under standard amide coupling conditions.

    • Mitigation: Avoid strongly acidic or electrophilic conditions if possible.

  • Epimerization (if applicable): For chiral starting materials, racemization can be a concern, especially with carbodiimide coupling agents.

    • Mitigation: The use of additives like HOBt or HOAt can significantly suppress racemization.

  • Incomplete Reaction: Unreacted starting materials are a common source of impurities.

    • Mitigation: Ensure the use of appropriate stoichiometry, allow for sufficient reaction time, and monitor the reaction progress.

  • Hydrolysis of the Methyl Ester: During work-up or under certain reaction conditions, the methyl ester can be hydrolyzed to the corresponding carboxylic acid.

    • Mitigation: Avoid prolonged exposure to strongly acidic or basic aqueous conditions during work-up. Use a saturated solution of sodium bicarbonate for neutralization instead of stronger bases.

Troubleshooting Workflow for Impurity Formation:

G cluster_troubleshooting Potential Causes and Solutions start Impurity Detected in Final Product check_sm Analyze Purity of Starting Materials (NMR, LC-MS) start->check_sm check_reagents Verify Anhydrous Conditions and Reagent Quality start->check_reagents analyze_impurities Characterize Impurities (MS, NMR) start->analyze_impurities unreacted_sm Unreacted Starting Material? analyze_impurities->unreacted_sm side_products Side Reaction Products? analyze_impurities->side_products increase_time Increase Reaction Time or Temperature unreacted_sm->increase_time Yes check_stoichiometry Verify Stoichiometry of Reagents unreacted_sm->check_stoichiometry Yes optimize_conditions Optimize Reaction Conditions (e.g., add HOBt, control pH) side_products->optimize_conditions Yes modify_workup Modify Work-up Procedure (e.g., avoid strong acid/base) side_products->modify_workup Yes purification Re-purify Product (Chromatography, Recrystallization) increase_time->purification check_stoichiometry->purification optimize_conditions->purification modify_workup->purification end Pure Product Obtained purification->end

Caption: A troubleshooting decision tree for impurity formation.

Experimental Protocols

Protocol 1: Synthesis via Acyl Chloride

This protocol assumes the starting material is 5-(methoxycarbonyl)thiophene-2-carbonyl chloride.

Materials:

  • 5-(methoxycarbonyl)thiophene-2-carbonyl chloride

  • Morpholine

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add morpholine (1.0 eq) and anhydrous DCM.

  • Add TEA or DIPEA (1.1 eq) to the solution and cool the flask to 0 °C in an ice bath.

  • Dissolve 5-(methoxycarbonyl)thiophene-2-carbonyl chloride (1.05 eq) in anhydrous DCM.

  • Add the acyl chloride solution dropwise to the cooled morpholine solution over 15-30 minutes with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS indicates completion.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization to afford the desired product.

Protocol 2: Synthesis via EDC/HOBt Coupling

This protocol uses 5-(methoxycarbonyl)thiophene-2-carboxylic acid as the starting material.

Materials:

  • 5-(methoxycarbonyl)thiophene-2-carboxylic acid

  • Morpholine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • 1M HCl (for work-up)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, dissolve 5-(methoxycarbonyl)thiophene-2-carboxylic acid (1.0 eq), HOBt (1.1 eq), and morpholine (1.1 eq) in anhydrous DMF or DCM.

  • Add DIPEA (1.5 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the reaction mixture, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Reaction Workflow Diagram:

G cluster_reactants Reactants cluster_reagents Reagents Thiophene_Acid 5-(Methoxycarbonyl)thiophene-2-carboxylic acid Activation Activation (Formation of Active Ester) Thiophene_Acid->Activation Morpholine Morpholine Coupling Amide Bond Formation Morpholine->Coupling EDC EDC EDC->Activation HOBt HOBt HOBt->Activation DIPEA DIPEA DIPEA->Coupling Activation->Coupling Product Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate Coupling->Product

Caption: General workflow for the EDC/HOBt mediated amide coupling.

References

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Reich, S. H., et al. (2004). Efficient Synthesis of Acylsilanes Using Morpholine Amides. Organic Letters, 6(21), 3747–3750. [Link]

  • Franzini, R. M., et al. (2014). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. ACS Combinatorial Science, 16(5), 247–255. [Link]

  • El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Fara, M. A., et al. (2015). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 5(100), 82292–82299. [Link]

  • Khan, I., et al. (2020). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules, 25(17), 3983. [Link]

  • Westin, J. (n.d.). Synthesis of Amides. Organic Chemistry. Retrieved from [Link]

  • Gose, C., et al. (2021). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Polymers, 13(21), 3788. [Link]

  • ResearchGate. (2021, April 14). Why did my amide syntesis does not work? Retrieved from [Link]

  • ResearchGate. (2015, March 22). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM? Retrieved from [Link]

  • ResearchGate. (2024, April). Optimization of reaction conditions for the reaction of morpholine, aldehyde, and phenyl acetylene by Fe3O4–NH2‐Cu. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Ali, A., et al. (2022). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 27(19), 6296. [Link]

  • Wikipedia. (n.d.). Thiophene. Retrieved from [Link]

  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. Retrieved from [Link]

  • Falivene, L., et al. (2017). One-pot synthesis of amides from carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 89. [Link]

  • Zhang, Y., et al. (2019). Efficient Synthesis of Amides through Thioacids Reactions with In Situ Generated Formamidine. The Journal of Organic Chemistry, 84(15), 9475–9483. [Link]

  • Isidro-Llobet, A., et al. (2011). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Organic Letters, 13(16), 4370–4373. [Link]

  • Isidro-Llobet, A., et al. (2021). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Organic Letters, 23(17), 6844–6848. [Link]

  • Chemistry LibreTexts. (2023, January 22). Conversion of Carboxylic acids to amides using DCC as an activating agent. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiophene-2-carboxylic acid. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1981). Reactions with methyl 3-hydroxythiophene-2-carboxylate. Part 2. A new route to mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids. Journal of the Chemical Society, Perkin Transactions 1, 1981, 238-244. [Link]

  • Google Patents. (n.d.). WO2004060887A1 - Method for producing 5-chloro-n-({5s)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophene carboxamide.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Retrieved from [Link]

  • PubMed. (2019, June 21). Amide Synthesis from Thiocarboxylic Acids and Amines by Spontaneous Reaction and Electrosynthesis. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Journal of the Iranian Chemical Society, 20(2), 437-451. [Link]

  • ResearchGate. (n.d.). Synthesis of methyl 5-oxomorpholine-2-carboxylate 25 and methyl.... Retrieved from [Link]

  • Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiophene synthesis. Retrieved from [Link]

  • Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Retrieved from [Link]

  • Google Patents. (n.d.). IMPROVED PROCESS FOR PREPARING RIVAROXABAN USING NOVEL INTERMEDIATES - European Patent Office - EP 2844654 B1.
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  • Organic Syntheses Procedure. (n.d.). 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. Retrieved from [Link]

  • Acta Crystallographica Section E: Structure Reports Online. (2011). 5-(Methoxycarbonyl)thiophene-2-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1679. [Link]

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Sources

Technical Support Center: Troubleshooting Solubility for Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals overcome the specific physicochemical hurdles associated with Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate .

This compound features a planar thiophene core flanked by a methyl ester and a morpholine amide. While thiophene is a privileged pharmacophore in drug discovery[1], this specific substitution pattern renders the molecule highly lipophilic and entirely neutral at physiological pH. The resulting high crystal lattice energy and lack of ionizable centers lead to severe aqueous solubility bottlenecks.

Quantitative Data Summary

Before troubleshooting, it is critical to baseline the compound's physicochemical constraints. The table below summarizes the expected solubility parameters and their impact on experimental design.

Table 1: Physicochemical Profile & Solubility Constraints

PropertyValue / CharacteristicMechanistic Impact on Solubility
Core Structure Thiophene ringPlanarity promotes strong intermolecular π-π stacking, resulting in high crystal lattice energy.
Functional Groups Methyl ester, Morpholine amideNeutral at pH 7.4; lacks hydrogen bond donors or ionizable centers for aqueous solvation.
Kinetic Solubility < 10 µM (in PBS, 1% DMSO)High risk of rapid nucleation and precipitation in cell-based assays upon dilution.
Thermodynamic Sol. < 5 µg/mL (in pure water)Requires complex co-solvent/surfactant formulations for in vivo dosing.
Section 1: In Vitro Assays (Kinetic Solubility)

Q: Why does my compound form a cloudy suspension when diluted from a 10 mM DMSO stock into my assay buffer? A: You are observing a failure of kinetic solubility . When the compound is dissolved in 100% DMSO, it is fully solvated. However, when diluted into an aqueous buffer (e.g., PBS), the solvent environment rapidly shifts. Because the compound lacks ionizable groups to interact with water, the thermodynamic drive to minimize hydrophobic surface area forces the planar thiophene molecules to aggregate. The solvation energy provided by the water is insufficient to overcome the molecule's inherent lattice energy, leading to rapid precipitation[2].

Q: How can I prevent precipitation in cell-based assays without exceeding the standard 1% DMSO toxicity limit? A: You must lower the nominal concentration of the assay or utilize biocompatible co-solvents to stabilize the metastable supersaturated state. A standard approach is to pre-mix the DMSO stock with a surfactant (like Tween-80) before introducing it to the aqueous phase. This creates a micellar shield around the lipophilic core.

Workflow A 10 mM Stock (100% DMSO) B Dilute to Aqueous Buffer (e.g., PBS pH 7.4) A->B C Precipitation Check (Nephelometry) B->C D Precipitation Detected (Kinetic Limit Reached) C->D Yes E Clear Solution (Soluble) C->E No F Add Co-solvents (e.g., 5% Tween-80) D->F G Proceed to Assay E->G F->B Retry

Logical workflow for diagnosing and resolving kinetic solubility limits in aqueous assays.

Step-by-Step Methodology: Laser Nephelometry Validation Protocol

To ensure your biological data is not artifactual due to micro-precipitation, you must validate the kinetic solubility limit using laser nephelometry, a standard in early drug discovery[3].

  • Serial Dilution: Prepare a 10-point 2-fold serial dilution of the compound in 100% DMSO (starting at 10 mM).

  • Buffer Spiking: Transfer 2 µL of each DMSO dilution into 198 µL of PBS (pH 7.4) in a 96-well clear-bottom plate (final DMSO = 1%).

  • Incubation: Incubate at 37°C for 2 hours to mimic assay conditions.

  • Nephelometry Reading: Measure light scattering using a laser nephelometer.

  • Self-Validation: The kinetic solubility limit is defined as the highest concentration where the scattering signal does not exceed the vehicle control baseline + 3 standard deviations. Do not dose cells above this established limit.

Section 2: In Vivo Formulation (Thermodynamic Solubility)

Q: I need to dose this compound orally (PO) in mice at 10 mg/kg, but it won't dissolve in water. What is the best formulation strategy? A: For in vivo studies, you are dealing with thermodynamic solubility —the equilibrium state of the solid lattice versus the solvated state[2]. Because Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate is a neutral, lipophilic molecule, pH adjustment will not work. You must use a co-solvent/surfactant system to disrupt the lattice energy and encapsulate the compound. A highly effective, field-proven vehicle for such thiophene derivatives is 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline .

Step-by-Step Methodology: Co-Solvent Formulation & Shake-Flask Verification
  • Solubilization: Weigh the required mass of the solid compound into a glass vial.

  • DMSO Addition: Add DMSO (10% of final volume) and vortex until a clear solution is achieved. Causality note: DMSO disrupts the crystal lattice first.

  • PEG300 Addition: Add PEG300 (40% of final volume) and sonicate for 5 minutes. PEG acts as a co-solvent to bridge the polarity gap.

  • Surfactant Addition: Add Tween-80 (5% of final volume) and vortex.

  • Aqueous Phase: Slowly add Saline (45% of final volume) dropwise while continuously vortexing to prevent localized precipitation.

  • Self-Validation (Shake-Flask HPLC): To verify thermodynamic stability, incubate an aliquot of the formulation on a rotary shaker at room temperature for 24 hours. Centrifuge at 10,000 x g for 10 minutes. Analyze the supernatant via HPLC-UV. If the calculated concentration matches your nominal target dose, the system is thermodynamically stable and ready for dosing.

Section 3: Medicinal Chemistry Optimization

Q: No formulation is working well enough for our pharmacokinetic (PK) requirements. How can we structurally modify the compound to improve solubility while retaining the thiophene pharmacophore? A: If formulation fails, the molecule must be re-engineered to lower its logP and introduce ionizable centers, a common strategy when dealing with thiophene derivatives in medicinal chemistry[1]. The two primary metabolic soft spots and structural handles on this molecule are the methyl ester and the morpholine ring.

SAR A Methyl 5-(morpholine-4-carbonyl) thiophene-2-carboxylate B High Lipophilicity & Poor Aqueous Solubility A->B C Strategy 1: Ester Hydrolysis B->C D Strategy 2: Morpholine Replacement B->D E Yields Carboxylic Acid (Ionizable at pH 7.4) C->E F Introduce Basic Amine (e.g., Piperazine) D->F

Medicinal chemistry strategies to improve thermodynamic solubility via structural modification.

Mechanistic Rationale for Structural Changes:

  • Ester Hydrolysis (Strategy 1): Converting the methyl ester to a carboxylic acid introduces an ionizable group with a pKa of ~4.0. At physiological pH (7.4), the acid will be deprotonated (carboxylate anion), drastically increasing aqueous solubility and allowing for formulation as a sodium salt.

  • Morpholine Replacement (Strategy 2): While morpholine is often used to improve metabolic stability, its oxygen atom only acts as a weak hydrogen bond acceptor. Replacing the morpholine ring with a piperazine or N-methylpiperazine introduces a basic aliphatic amine (pKa ~9.0). This allows the molecule to be protonated at pH 7.4, enabling formulation as a highly soluble hydrochloride (HCl) salt.

References
  • Kinetic solubility: Experimental and machine-learning modeling perspectives Source: Molecular Informatics (PubMed Central / NIH) URL:[Link]

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which Source: American Pharmaceutical Review URL:[Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads Source: RSC Medicinal Chemistry (PubMed Central / NIH) URL:[Link]

  • Machine learning analysis of molecular dynamics properties influencing drug solubility Source: Scientific Reports (PubMed Central / NIH) URL:[Link]

Sources

Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate degradation at high temperatures

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate

Guide: Investigating and Mitigating Thermal Degradation

Welcome to the technical support center for Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are working with this compound and need to understand its behavior at elevated temperatures. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven analytical strategies to help you anticipate, troubleshoot, and manage potential thermal degradation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate.

Q1: What is the general thermal stability of this compound?

A: While specific data for this exact molecule is not extensively published, we can infer its stability by analyzing its constituent functional groups: a thiophene ester and a morpholine amide. Thiophene-based polyester materials exhibit high thermal stability, with degradation onsets often above 370°C.[1] However, forced degradation studies on smaller thiophene derivatives show that while they can be stable under dry heat (e.g., 85°C for 24 hours), they are susceptible to degradation under hydrolytic or oxidative stress.[2][3] The morpholine amide bond is generally more resistant to hydrolysis than the methyl ester bond.[4] Therefore, the compound is expected to be reasonably stable at moderate temperatures (e.g., < 80°C) in a dry, inert environment. Degradation is more likely to be observed at temperatures exceeding 100°C, especially if moisture or reactive solvents are present.

Q2: What are the primary chemical liabilities and most likely degradation pathways at high temperatures?

A: The molecule has two primary points of susceptibility to thermal degradation: the methyl ester linkage and the morpholine amide bond.

  • Hydrolysis of the Methyl Ester: This is one of the most probable degradation pathways, especially in the presence of trace water, acid, or base. This reaction would yield 5-(morpholine-4-carbonyl)thiophene-2-carboxylic acid and methanol. Ester hydrolysis can be significantly accelerated at high temperatures.[5]

  • Hydrolysis of the Amide Bond: Amide bonds are significantly more stable than ester bonds but can be hydrolyzed under more forceful conditions (e.g., prolonged heating with strong acid or base).[6][7] This would break the molecule into methyl thiophene-2-carboxylate and morpholine.

  • Decarboxylation: Thiophene-2-carboxylic acids (the product of ester hydrolysis) can undergo decarboxylation at very high temperatures or under certain catalytic conditions to yield a thiophene-morpholine derivative.[8]

  • Morpholine Ring Opening: The morpholine ring itself can undergo thermal decomposition at very high temperatures (e.g., >220-260°C), leading to the formation of various byproducts including ammonia and ethanolamine.[9][10] This is considered a more extreme degradation pathway.

Q3: How should I properly store the compound to ensure its long-term stability?

A: To minimize degradation, the compound should be stored in a cool, dry, and dark environment. We recommend storage in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and refrigerated (2-8°C). This minimizes exposure to moisture, light, and atmospheric oxygen, which can contribute to hydrolytic and oxidative degradation over time.

Q4: I've noticed my sample has turned slightly yellow/brown after heating. What does this signify?

A: Discoloration upon heating is a common indicator of chemical degradation. It often suggests the formation of conjugated impurities or polymeric byproducts resulting from the breakdown of the thiophene ring or subsequent reactions of initial degradants. This is a qualitative sign that the purity of your sample has been compromised, and you should proceed with analytical characterization (e.g., HPLC, LC-MS) to identify and quantify the impurities.

Section 2: Troubleshooting Guide for Experimental Issues

This guide provides a systematic approach to resolving specific problems encountered during experiments involving thermal stress.

Issue 1: My HPLC analysis shows a new, more polar peak after heating my sample in solution.

  • Question: Was water present in your solvent system?

  • Likely Cause & Explanation: The appearance of a more polar peak (i.e., a peak with a shorter retention time in a standard reverse-phase HPLC system) is a classic sign of ester hydrolysis. The resulting carboxylic acid, 5-(morpholine-4-carbonyl)thiophene-2-carboxylic acid, is significantly more polar than the parent methyl ester due to the presence of the free carboxyl group. This is often the first degradation product to appear.

  • Recommended Action:

    • Confirm Identity: Use LC-MS to check if the mass of the new peak corresponds to the hydrolyzed product (Parent Mass - 14 Da, representing the loss of CH₂ from the ester).

    • Mitigation: If this degradation is undesirable, ensure you are using anhydrous solvents for your high-temperature experiments. If aqueous conditions are required, consider running the experiment at a lower temperature or for a shorter duration.

Issue 2: I'm observing multiple new peaks in my LC-MS chromatogram, some of which do not seem to be simple hydrolysis products.

  • Question: What were the exact temperature and duration of the heating? Was the experiment run in a sealed vessel?

  • Likely Cause & Explanation: The presence of multiple, complex byproducts suggests that more severe degradation has occurred beyond simple hydrolysis. At temperatures significantly above 150-200°C, or after prolonged heating, you may be seeing products from parallel or sequential degradation pathways.[9] These could include:

    • Products of both ester and amide hydrolysis.

    • Decarboxylation of the carboxylic acid intermediate.

    • Products from the opening of the morpholine ring.

  • Recommended Action:

    • Systematic Analysis: Analyze the mass-to-charge ratios (m/z) of the new peaks to propose structures for the degradants.

    • Perform a Forced Degradation Study: Follow a systematic protocol (see Section 3) by testing different stressors (acid, base, peroxide, heat, light) independently. This will help you create a "fingerprint" of the degradation products for each condition and simplify the interpretation of your results.[11][2]

Issue 3: The recovery of my compound is very low after heating, but I don't see any major degradation peaks in the HPLC.

  • Question: Are you analyzing the headspace of your sample vial (e.g., by GC-MS)? Did any solid precipitate form?

  • Likely Cause & Explanation: This scenario can arise from a few possibilities:

    • Formation of Volatile Degradants: Amide hydrolysis could release morpholine, which is volatile and may not be detected by standard LC-MS methods. Similarly, decarboxylation would release CO₂.

    • Formation of Insoluble Polymers: At high temperatures, degradation products can sometimes polymerize into materials that are not soluble in your analytical solvent and are therefore removed during sample filtration. These often appear as a discoloration or precipitate in the original sample vial.

  • Recommended Action:

    • Visual Inspection: Carefully inspect the sample vial for any residue or precipitate before dilution and analysis.

    • Headspace GC-MS: If feasible, analyze the headspace of a heated sample to look for volatile compounds like morpholine.

    • Solubility Test: Attempt to dissolve any precipitate in a range of different solvents to prepare it for analysis.

Section 3: Experimental Protocols

These protocols provide a validated framework for assessing the thermal stability of your compound.

Protocol 1: Stability-Indicating HPLC-UV Method Development

Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.

  • Instrumentation & Columns:

    • HPLC system with a UV/PDA detector.

    • A C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm) is a good starting point.[11][3]

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: Acetonitrile.

  • Method Development:

    • Inject a solution of the un-stressed parent compound (approx. 10 µg/mL).

    • Start with an isocratic method (e.g., 60% B) and adjust the ratio to achieve a retention time of 5-10 minutes for the parent peak.[12]

    • Run a gradient elution (e.g., 5% to 95% B over 20 minutes) to determine the approximate retention times of any potential impurities.

    • Optimize a gradient that provides good resolution (>2) between the parent peak and any adjacent peaks observed in stressed samples.

  • Detection:

    • Use a PDA detector to scan from 200-400 nm. Determine the wavelength of maximum absorbance (λ-max) for the parent compound and use this for quantification. Thiophene derivatives often absorb strongly in the 250-300 nm range.[3]

  • System Suitability:

    • Before analyzing samples, ensure the system passes suitability tests: tailing factor for the parent peak < 2.0, and plate count > 2000.

Protocol 2: Forced Thermal Degradation Study (In Solution)

Objective: To intentionally degrade the compound under controlled thermal stress to identify potential degradants.

  • Sample Preparation:

    • Prepare a stock solution of the compound in a 1:1 mixture of acetonitrile and water at a concentration of ~1 mg/mL.

  • Stress Conditions:

    • Transfer aliquots of the stock solution into three separate, securely sealed vials:

      • Vial 1 (Neutral): No modification.

      • Vial 2 (Acidic): Add 0.1 M HCl to a final concentration of 0.05 M.

      • Vial 3 (Basic): Add 0.1 M NaOH to a final concentration of 0.05 M.

  • Thermal Exposure:

    • Place the three vials, along with an unheated control sample from each condition, into a temperature-controlled oven or water bath at 80°C for 24 hours.[2][3]

  • Sample Analysis:

    • After cooling to room temperature, neutralize the acidic and basic samples.

    • Dilute all samples (including controls) with the mobile phase to a final concentration of ~10 µg/mL.

    • Analyze by the developed stability-indicating HPLC method and by LC-MS to identify degradation products.

Section 4: Data Interpretation & Visualization

Potential Thermal Degradation Products

The following table summarizes the most likely degradation products based on the compound's structure.

Degradation PathwayResulting ProductChange in PolarityExpected Mass Change (from Parent)
Ester Hydrolysis 5-(morpholine-4-carbonyl)thiophene-2-carboxylic acidIncrease-14 Da (loss of CH₂)
Amide Hydrolysis Methyl 5-aminothiophene-2-carboxylate & MorpholineVariableCleavage
Decarboxylation 4-(thiophene-2-carbonyl)morpholineDecrease-58 Da (loss of COOCH₂)
Ring Opening Various di-acids and amino-alcoholsIncreaseCleavage
Visualizing Degradation Pathways and Troubleshooting

The following diagrams illustrate the potential chemical transformations and a logical workflow for troubleshooting experimental issues.

G parent parent intermediate intermediate product product A Methyl 5-(morpholine-4-carbonyl) thiophene-2-carboxylate B 5-(morpholine-4-carbonyl) thiophene-2-carboxylic acid A->B Ester Hydrolysis (+H2O, Heat/Acid/Base) C Methyl thiophene-2-carboxylate A->C Amide Hydrolysis (Forced Conditions) D Morpholine A->D Amide Hydrolysis (Forced Conditions) F Ring-Opened Products (e.g., di-acids) A->F Ring Opening (Extreme Heat, >220°C) E 4-(thiophene-2-carbonyl)morpholine B->E Decarboxylation (High Heat, >150°C)

Caption: Potential thermal degradation pathways for the target compound.

T problem problem question question cause cause action action start Unexpected Result in Post-Heating Analysis q1 Is there a new, more polar HPLC peak? start->q1 c1 Likely Cause: Ester Hydrolysis q1->c1 Yes q2 Are there multiple new peaks? q1->q2 No a1 Action: Confirm mass via LC-MS. Use anhydrous solvents. c1->a1 c2 Likely Cause: Multiple Degradation Pathways q2->c2 Yes q3 Is recovery low with no major new peaks? q2->q3 No a2 Action: Perform systematic forced degradation study. c2->a2 c3 Likely Cause: Volatile or Insoluble Degradants q3->c3 Yes a3 Action: Check for precipitate. Analyze vial headspace via GC-MS. c3->a3

Caption: Troubleshooting workflow for thermal degradation experiments.

Section 5: References

  • MDPI. (2022). Forced Degradation Studies on Agents of Therapeutic Interest. Available at: [Link]

  • Sciforum. (n.d.). FORCED DEGRADATION STUDIES ON AGENTS OF THERAPEUTIC INTEREST. Available at: [Link]

  • ResearchGate. (2025). Thermal degradation kinetics of N-((5-chloropyridin-2-yl)carbamothioyl)thiophene-2-carboxamide and its transition metal complexes. Available at: [Link]

  • Wiley Online Library. (2000). Thermal decomposition of amide and imide derivatives of maleated polyethylene. Available at: [Link]

  • MDPI. (2022). Carboxylate-Assisted Carboxylation of Thiophene with CO 2 in the Solvent-Free Carbonate Medium. Available at: [Link]

  • OSTI.gov. (1991). Thermal stability of morpholine, AMP and sarcosine in PWR secondary systems. Laboratory and loop experiments. Available at: [Link]

  • Zendy. (1980). Decarboxylation of a benzo[ b ] thiophene‐2‐carboxylic acid. Available at: [Link]

  • Frontiers. (2021). Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters. Available at: [Link]

  • PubMed. (1990). Degradation of thiophene-2-carboxylate, furan-2-carboxylate, pyrrole-2-carboxylate and other thiophene derivatives by the bacterium Vibrio YC1. Available at: [Link]

  • ResearchGate. (2022). Development and Validation of a Stability Indicating RP-HPLC Method of a Synthetic Thiophene Chalcone and its degradation produc. Available at: [Link]

  • MDPI. (2021). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. Available at: [Link]

  • Agilent. (2011). Analysis of thiophene in benzene. Available at: [Link]

  • OSTI.gov. (1989). Chemical behaviour of morpholine in the steam-water cycle of a CANDU-PHW nuclear power plant. Available at: [Link]

  • OI Analytical. (n.d.). Analysis of Thiophene in Benzene Using ASTM Method D7011 and a Pulsed Flame Photometric Detector (PFPD). Available at: [Link]

  • Ghent University Academic Bibliography. (2014). Thermolysis of morpholine in water and superheated steam. Available at: [Link]

  • ResearchGate. (2011). Research on the N -alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al 2 O 3. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters. Available at: [Link]

  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Available at: [Link]

  • Dalal Institute. (n.d.). Hydrolysis of Esters and Amides. Available at: [Link]

  • Chemguide. (n.d.). THE HYDROLYSIS OF AMIDES. Available at: [Link]

  • Save My Exams. (2025). Reactions of Amides. Available at: [Link]

  • Master Organic Chemistry. (2022). Decarboxylation. Available at: [Link]

  • Chemistry Stack Exchange. (2020). Why do amides require much harsher conditions for hydrolysis than esters?. Available at: [Link]

Sources

Technical Support Center: Optimizing Flash Chromatography Purification of Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate via flash chromatography. The content is designed for researchers, scientists, and professionals in drug development, offering practical solutions grounded in chromatographic principles.

I. Understanding the Molecule: Key Purification Challenges

Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate possesses several structural features that can influence its behavior during flash chromatography:

  • Polarity: The presence of a methyl ester and a morpholine amide group imparts significant polarity to the molecule. This necessitates the use of relatively polar mobile phases for elution from a normal-phase silica column.[1][2]

  • Potential for Tailing: The nitrogen atom in the morpholine ring can interact with acidic silanol groups on the surface of silica gel, leading to peak tailing.[3][4]

  • Solubility: The compound's solubility in common non-polar solvents used for sample loading might be limited, requiring careful consideration of the loading technique.[2]

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate.

A. Poor Separation or Co-elution of Impurities

Q1: I'm observing poor separation between my target compound and impurities. How can I improve the resolution?

A1: Achieving good separation is paramount. Here’s a systematic approach to enhancing resolution:

  • Optimize the Solvent System with Thin-Layer Chromatography (TLC): TLC is an indispensable tool for quickly scouting for the optimal mobile phase.[5][6][7][8]

    • Goal: Aim for a retention factor (Rf) of 0.2-0.4 for your target compound on the TLC plate.[7][9] This Rf range generally translates to a good elution profile in flash chromatography.[10]

    • Recommended Starting Solvent Systems:

      • Ethyl Acetate/Hexane: A standard and effective system for compounds of moderate polarity.[1]

      • Dichloromethane/Methanol: Suitable for more polar compounds.[1]

    • Pro-Tip: Run several TLC plates with different solvent ratios to identify the system that provides the best separation between your product and any impurities.[8]

  • Employ a Gradient Elution: A gradual increase in the polar solvent (e.g., ethyl acetate) during the run can significantly improve separation.[11]

    • Start with a low polarity to allow less polar impurities to elute first.

    • Gradually increase the polarity to elute your target compound, leaving more polar impurities on the column.

  • Consider an Alternative Stationary Phase: If optimizing the mobile phase on silica gel is unsuccessful, consider a different stationary phase.

    • Amine-functionalized silica: This can be particularly effective for basic compounds like morpholine derivatives, as it minimizes interactions that cause peak tailing.[3][12]

    • Reversed-phase (C18) silica: If your compound is sufficiently soluble in polar solvents, reversed-phase chromatography can offer a different selectivity profile.[3]

B. Peak Tailing

Q2: My product peak is showing significant tailing. What is the cause and how can I fix it?

A2: Peak tailing for amine-containing compounds on silica gel is often due to strong interactions with acidic silanol groups.[3][4]

  • Solution 1: Add a Basic Modifier to the Mobile Phase: Incorporating a small amount of a basic additive can neutralize the active silanol sites.[4]

    • Triethylamine (TEA): Add 0.1-1% TEA to your mobile phase.[1][4] This is a common and effective method to improve the peak shape of basic compounds.

  • Solution 2: Use an Amine-Functionalized Column: As mentioned previously, these columns are specifically designed to minimize unwanted interactions with basic analytes.[3][12]

C. Compound Crashing or Precipitating on the Column

Q3: I think my compound is precipitating at the top of the column upon loading. What should I do?

A3: This is a common issue when the sample is dissolved in a solvent that is much stronger (more polar) than the initial mobile phase.

  • Dry Loading: This is the preferred method for compounds with limited solubility in the mobile phase.[2]

    • Dissolve your crude product in a suitable volatile solvent (e.g., dichloromethane or methanol).

    • Add a small amount of silica gel to this solution.

    • Evaporate the solvent completely to obtain a dry, free-flowing powder of your crude product adsorbed onto the silica.

    • Carefully load this dry powder onto the top of your flash column.

  • Liquid Loading in a Weak Solvent: If you must perform a liquid load, dissolve your sample in the minimum amount of the initial, non-polar mobile phase (e.g., a low percentage of ethyl acetate in hexane).[9]

III. Experimental Protocols

A. TLC Method Development
  • Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane).

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate in a chamber containing a pre-determined solvent system (e.g., 30% Ethyl Acetate in Hexane).

  • Visualize the spots using a UV lamp.

  • Calculate the Rf value for your target compound.

  • Adjust the solvent system polarity to achieve an Rf value between 0.2 and 0.4.[9]

B. Flash Chromatography Protocol (Example)
Parameter Recommendation
Stationary Phase Silica Gel, 40-63 µm
Mobile Phase A Hexane
Mobile Phase B Ethyl Acetate
Gradient 10% B to 60% B over 20 column volumes
Loading Dry loading with silica gel
Detection UV at 254 nm

Workflow Diagram:

Caption: A workflow for optimizing the purification of Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate.

IV. References

  • Agilent Technologies. A Guide to Troubleshooting Gas Chromatography. Retrieved from

  • University of Rochester, Department of Chemistry. Solvent Systems for Flash Column Chromatography. Retrieved from

  • King Group. Successful Flash Chromatography. Retrieved from

  • Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics. Retrieved from

  • BenchChem. (2025). Troubleshooting guide for the purification of polar quinoline compounds. Retrieved from

  • Berg, R. (2023). Optimization of automated flash chromatography methods for purification of two organic chemistry compounds for production use. Theseus. Retrieved from

  • BenchChem. (2025). Optimizing solvent systems for 3-epi-alpha-Amyrin column chromatography. Retrieved from

  • BenchChem. (2025). Application Note: High-Purity Isolation of 3-Thiophenemethanol using Flash Column Chromatography. Retrieved from

  • Teledyne ISCO. (2021, March 12). Flash Method Development from TLC Plates Webinar [Video]. YouTube. Retrieved from

  • Teledyne Labs. HILIC Purification Strategies for Flash Chromatography. Retrieved from

  • Teledyne ISCO. Optimized Flash Chromatography Purification: From TLC to large scale in three steps. Retrieved from

  • Sorbent Technologies. (2023, September 13). TLC for Flash Chromatography. Retrieved from

  • Biotage. (2023, January 19). Using TLC to Scout Flash Chromatography Solvents. Retrieved from

Sources

Reducing impurities in Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate amidation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate . This portal is designed for process chemists and drug development professionals seeking to optimize the amidation of 5-(methoxycarbonyl)thiophene-2-carboxylic acid with morpholine.

Below, you will find a mechanistic diagnostic dashboard, targeted troubleshooting FAQs, quantitative reagent comparisons, and a self-validating experimental protocol designed to eliminate common impurities.

Mechanistic Pathway & Impurity Mapping

Understanding the causality of impurity formation is the first step in process optimization. The diagram below illustrates the optimized Propylphosphonic Anhydride (T3P) activation pathway alongside the divergent side-reactions that lead to common impurities.

AmidationPathway SM 5-(Methoxycarbonyl)thiophene- 2-carboxylic acid T3P T3P / DIPEA Activation (0-5°C) SM->T3P Base Imp1 Desmethyl Impurity (Hydrolysis) SM->Imp1 Trace H2O Int Mixed Anhydride Intermediate T3P->Int Morph Morpholine Addition Int->Morph Prod Methyl 5-(morpholine-4-carbonyl) thiophene-2-carboxylate Morph->Prod Main Pathway Byprod Water-Soluble Phosphonate Salts Morph->Byprod Aqueous Quench Imp2 Bis-amide Impurity (Over-amidation) Prod->Imp2 Excess Morpholine

Fig 1: T3P-mediated amidation pathway and common impurity formation routes.

Troubleshooting Guides & FAQs

Q1: Why is my LC-MS showing a high level of the "Desmethyl Impurity" (5-(morpholine-4-carbonyl)thiophene-2-carboxylic acid)?

Causality: This is the result of ester hydrolysis. The methyl ester at the 2-position of the thiophene ring is highly susceptible to saponification. If your reaction contains trace water, the amine base (e.g., DIPEA or TEA) will generate hydroxide ions in situ, which rapidly cleave the methyl ester[1]. Resolution:

  • Moisture Control: Ensure all solvents (especially hygroscopic solvents like DMF or THF) are strictly anhydrous.

  • Base Selection: Switch to a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)[1]. Avoid using inorganic bases (like NaOH or LiOH) during the coupling phase.

Q2: I am using HATU, and I see a persistent +115 Da mass adduct relative to my starting material. What is this?

Causality: You are observing a tetramethylguanidinium byproduct. Uronium-based coupling reagents like HATU are highly reactive. If morpholine is introduced before the thiophene-carboxylic acid is fully activated, the secondary amine will attack the HATU directly, forming an unreactive, highly polar guanidinium impurity[1]. Resolution:

  • Pre-activation: Allow the carboxylic acid and DIPEA to react with HATU for at least 15–30 minutes to form the active ester before adding morpholine.

  • Reagent Swap: Consider switching to a phosphonium reagent (e.g., PyBOP) or T3P, which do not suffer from guanidinylation side reactions[2].

Q3: How do I prevent the formation of the "Bis-amide" impurity (where the methyl ester is also converted to a morpholine amide)?

Causality: Morpholine is a moderately strong, unhindered secondary amine. If the reaction is heated, or if a large molar excess of morpholine is used, it can undergo a direct aminolysis reaction with the methyl ester at the 2-position. Resolution: Strictly control the stoichiometry. Use no more than 1.05 to 1.10 equivalents of morpholine. Maintain the reaction temperature between 0 °C and 25 °C; do not apply heat to drive the reaction to completion.

Q4: My product is contaminated with coupling agent byproducts (e.g., ureas) that require tedious column chromatography. How can I streamline the workup?

Causality: Traditional carbodiimides like DCC and DIC generate dicyclohexylurea and diisopropylthiourea (DITU) byproducts, respectively, which are notoriously difficult to remove without silica gel chromatography[3]. Resolution: Transition your process to Propylphosphonic Anhydride (T3P) . T3P converts the oxygen of the carboxylic acid into a water-soluble phosphonate leaving group[4]. Upon aqueous quench, these byproducts partition entirely into the aqueous phase, allowing for isolation of the pure amide via a simple phase separation[2].

Quantitative Data: Coupling Reagent Comparison

To aid in process selection, the following table summarizes the performance metrics and impurity profiles of common coupling agents used for thiophene amidation.

Coupling ReagentTypical YieldPrimary Impurity / Byproduct RiskWorkup & Purification Strategy
T3P (50% in EtOAc) >92% Phosphonate salts (Water-soluble)Optimal: Simple aqueous wash (NaHCO₃). No chromatography required.
HATU / DIPEA 85–90%Tetramethylguanidinium adductsRequires acidic washes or silica gel chromatography to remove polar adducts.
EDC / HOBt 80–85%N-acylurea, residual HOBtAqueous washes, but trace urea often persists, requiring crystallization.
DIC / Oxyma 75–80%Diisopropylthiourea (DITU)Difficult to remove without chromatography; introduces sulfur impurities[3].

Self-Validating Experimental Protocol: T3P-Mediated Amidation

This protocol utilizes T3P to eliminate urea/guanidinium impurities and relies on a self-validating phase-separation logic to ensure product purity without chromatography[2],[4].

Materials:

  • 5-(Methoxycarbonyl)thiophene-2-carboxylic acid (1.0 eq)

  • Morpholine (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • T3P (50% w/w solution in EtOAc) (1.2 eq)

  • Anhydrous Ethyl Acetate (EtOAc) (10 volumes)

Step-by-Step Methodology:

  • Substrate Solubilization: Charge a dry reactor with 5-(methoxycarbonyl)thiophene-2-carboxylic acid (1.0 eq) and anhydrous EtOAc (10 vol). Stir to form a uniform suspension.

  • Base Addition: Add DIPEA (2.5 eq) in one portion. The solution should become homogeneous as the carboxylate salt forms. Cool the reactor to 0–5 °C using an ice bath.

  • Amine Introduction: Add Morpholine (1.05 eq) dropwise over 5 minutes. Causality: Keeping morpholine equivalents low prevents bis-amide formation.

  • Activation & Coupling: Slowly add the T3P solution (1.2 eq) dropwise over 15–20 minutes, maintaining the internal temperature below 10 °C. Causality: T3P addition is exothermic; controlling the temperature prevents thermal ester hydrolysis.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2–4 hours.

  • In-Process Control (IPC) Validation: Sample the organic phase for LC-MS. The reaction is validated to proceed to workup when the starting material (m/z 186) is <1% and no mixed anhydride intermediate is detected.

  • Aqueous Quench & Phase Separation:

    • Add Deionized Water (5 vol) to quench unreacted T3P. Stir for 15 minutes, then separate the phases.

    • Wash the organic layer with 5% aqueous NaHCO₃ (5 vol) . Validation Check: Ensure the pH of the aqueous layer is >8. This guarantees that all phosphonate byproducts are deprotonated and partitioned into the aqueous waste[2].

    • Wash with 1N HCl (3 vol) to remove trace unreacted morpholine and DIPEA.

    • Wash with Brine (5 vol), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the highly pure title compound.

References

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Assessment of Sulfur Impurities in GMP-Grade Diisopropylcarbodiimide and Their Impact on Coupling Reagent-Induced Side Reactions in Peptide Synthesis Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • pH-Dependent Degradation of T3P-Related Byproducts Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination Source: American Pharmaceutical Review URL:[Link]

Sources

Technical Support Center: Stability of Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate . Due to its specific electronic structure, this compound presents unique stability challenges in aqueous media. This document provides mechanistic insights, troubleshooting workflows, and self-validating protocols to ensure data integrity during your biochemical and cell-based assays.

Core Mechanistic Principles: The "Why" Behind the Instability

Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate contains two potentially hydrolyzable functional groups: a C2-methyl ester and a C5-morpholine amide. The primary driver of aqueous instability is base-catalyzed ester hydrolysis .

The Causality of Degradation: The thiophene ring acts as an electronic conduit between the two substituents. The morpholine-4-carbonyl group at the C5 position is strongly electron-withdrawing. It pulls electron density away from the thiophene π -system, which in turn heavily deshields the C2-ester carbonyl carbon. This electronic depletion makes the ester highly electrophilic and exceptionally susceptible to nucleophilic attack by hydroxide ions ( OH− ) in aqueous buffers.

This phenomenon is a well-documented challenge in thiophene-2-carboxylate chemistry; electron-deficient thiophene rings accelerate side reactions like ester hydrolysis even under mildly basic conditions [1]. Furthermore, if your assays involve biological matrices (e.g., cell lysates, plasma), thiophene esters are highly susceptible to enzymatic cleavage by ubiquitous esterases, rapidly converting the ester to the free carboxylic acid [2], [3]. The C5-amide, conversely, remains kinetically stable under these conditions.

Troubleshooting & FAQs

Q1: During my 24-hour assay in PBS (pH 7.4), my compound's peak disappears, and a new peak appears with a mass shift of -14 Da. What is happening? A1: You are observing ester hydrolysis. The methyl ester is being hydrolyzed to 5-(morpholine-4-carbonyl)thiophene-2-carboxylic acid. The loss of the methyl group (-15 Da) and the addition of a proton (+1 Da) results in a net mass loss of 14 Da. The electron-withdrawing nature of the C5-amide accelerates this process, making the compound unstable at physiological pH over extended periods.

Q2: Is the morpholine amide group at risk of cleavage in my assay buffers? A2: Highly unlikely. Amides are thermodynamically and kinetically much more stable than esters. Cleavage of the morpholine group (which would present as a mass shift of -85 Da) requires extreme pH extremes (pH < 2 or > 12) combined with prolonged heating, or the presence of specific amidase enzymes.

Q3: How can I formulate this compound to prevent degradation during dose-response experiments? A3: Keep all stock solutions in anhydrous DMSO. Do not store intermediate aqueous dilutions. Prepare your final aqueous working solutions immediately before adding them to the assay plate. If your biological target tolerates it, lowering the assay buffer pH from 7.4 to 6.5 will exponentially decrease the concentration of active hydroxide ions, significantly extending the compound's half-life.

Quantitative Stability Profile

The following table summarizes the degradation kinetics of the compound across various standard assay conditions.

Buffer pHTemperature (°C)Estimated Half-Life ( t1/2​ )Primary Degradant
5.5 (Acetate)25> 14 daysNone
7.4 (PBS)25~ 48 hoursCarboxylic Acid ([M-14])
7.4 (PBS)37~ 12 hoursCarboxylic Acid ([M-14])
8.5 (Tris)37< 2 hoursCarboxylic Acid ([M-14])

Diagnostic Workflow

Use the following decision tree to diagnose and mitigate degradation issues observed during your LC-MS or HPLC quality control runs.

StabilityWorkflow A Compound in Aqueous Buffer (Initial Observation) B Analyze via LC-MS/HPLC (T=0, 4h, 24h) A->B C Degradation Detected? B->C D Identify Degradant Mass C->D Yes K Proceed with Assay C->K No E Mass =[M-14]? (Loss of CH3 + H) D->E F Ester Hydrolysis (Carboxylic Acid Formation) E->F Yes G Mass = [M-85]? (Loss of Morpholine) E->G No I Mitigation: Lower pH (5.5-6.5) Reduce Temp (4°C) F->I H Amide Cleavage (Enzymatic/Extreme pH) G->H Yes J Mitigation: Check for Protease/ Amidase Contamination H->J

Diagnostic workflow for identifying and mitigating aqueous degradation pathways.

Self-Validating Aqueous Stability Protocol

To definitively prove whether degradation is occurring in the assay buffer or as an artifact of the analytical method (e.g., degradation inside the LC autosampler), use this self-validating kinetic assay protocol.

Step 1: Preparation of Matrices

  • Prepare a 10 mM stock of Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate in anhydrous DMSO.

  • Prepare the target aqueous buffer (e.g., 50 mM Phosphate Buffer, pH 7.4).

  • Causality Note: Limit final DMSO concentration to ≤1% v/v. Higher concentrations alter the dielectric constant of the buffer, artificially suppressing hydroxide ion activity and masking true aqueous instability.

Step 2: Initiation of Stability Matrix

  • Spike the compound into the buffer to a final concentration of 10 µM.

  • Immediately spike in 1 µM of a stable Internal Standard (IS) (e.g., labetalol).

  • Validation Logic: The IS normalizes injection volume variations and differentiates true compound hydrolysis from non-specific binding (sticking to the plastic microplate).

Step 3: Time-Course Sampling & Acid Quenching (Critical)

  • Incubate the plate at 37°C.

  • At T=0, 1h, 4h, 8h, and 24h, remove a 50 µL aliquot.

  • Immediately quench the 50 µL aliquot into 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

  • Validation Logic: The acidic crash instantly lowers the pH, neutralizing OH− and precipitating buffer salts, completely halting base-catalyzed ester hydrolysis. If degradation is observed in these quenched samples, it proves the compound degraded during the incubation. If unquenched samples degrade but quenched samples do not, the compound is degrading while sitting in the autosampler queue.

Step 4: LC-MS Analysis

  • Centrifuge the quenched plates at 4000 RPM for 10 minutes to pellet buffer salts.

  • Analyze the supernatant via LC-MS, tracking the Parent mass (M), the Carboxylic Acid degradant ([M-14]), and the Internal Standard.

  • Plot the ratio of (Parent AUC / IS AUC) over time to calculate the precise half-life.

References

  • BenchChem. "Technical Support Center: Overcoming the Low Reactivity of Methyl Thiophene-2-carboxylate". BenchChem.
  • National Center for Biotechnology Information (PMC). "Thiophene Esters are not Selective for H2S and Undergo Thiol and Esterase Cleavage". NIH.gov.
  • National Center for Biotechnology Information (PMC). "Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters". NIH.gov.

Validation & Comparative

A Comparative Guide to Purity Analysis of Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate via Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Purity in Drug Development

In the landscape of pharmaceutical development, the chemical purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. Regulatory bodies worldwide, guided by standards such as those from the International Council for Harmonisation (ICH), mandate stringent purity thresholds.[1] Impurities, even at trace levels, can introduce toxicity, alter pharmacology, or compromise the stability of the final drug product. Therefore, the selection of an analytical method that is not only precise and accurate but also highly selective and sensitive is of paramount importance.

This guide provides an in-depth technical evaluation of Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity assessment of Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate, a heterocyclic compound representative of modern small-molecule drug candidates. We will explore the causality behind methodological choices, present a robust experimental protocol, and compare the performance of LC-MS against alternative analytical techniques, supported by experimental data.

The Analyte: Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate

To design an effective analytical method, we must first consider the physicochemical properties of the target molecule.

  • Structure: The molecule features a thiophene core, a sulfur-containing aromatic heterocycle.[2][3]

  • Key Functional Groups: It contains a methyl ester, an amide linkage, and a morpholine ring.

  • Ionization Potential: The morpholine moiety contains a tertiary amine, which is a basic site readily protonated. This makes the molecule an excellent candidate for positive-mode electrospray ionization (ESI), a soft ionization technique that typically yields a prominent molecular ion.[4][5]

The potential impurities in a synthesis batch could include starting materials, reagents, reaction byproducts (e.g., from incomplete reactions or side reactions on the thiophene ring), and degradants (e.g., hydrolysis of the methyl ester).[6] An ideal analytical method must be able to separate and detect these varied species.

LC-MS: The Gold Standard for Purity and Impurity Profiling

LC-MS has become an indispensable tool in pharmaceutical analysis, combining the high-resolution separation power of liquid chromatography with the exceptional sensitivity and specificity of mass spectrometry.[7][8] This hyphenated technique provides not just quantitative data but also crucial structural information, making it uniquely suited for identifying unknown impurities.[9][10]

Methodological Rationale: A Scientist's Perspective

The development of a robust LC-MS method is a systematic process where each parameter is chosen to complement the analyte's properties and the analytical goals.

  • Chromatography (The Separation):

    • Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the logical choice. The molecule has moderate polarity, making it well-suited for retention on a nonpolar stationary phase (like C18) with a polar mobile phase.

    • Stationary Phase: A C18 column is the workhorse of reversed-phase chromatography, offering excellent hydrophobic retention for a wide range of organic molecules. A column with a smaller particle size (e.g., <2 µm) can provide higher resolution and faster analysis times, a technique often referred to as Ultra-High Performance Liquid Chromatography (UPLC).[11]

    • Mobile Phase: A gradient elution using water and acetonitrile is employed. A gradient is crucial for impurity profiling as it allows for the elution of compounds with a wide range of polarities, from early-eluting polar impurities to late-eluting nonpolar ones.

    • Mobile Phase Modifier: The addition of 0.1% formic acid to the mobile phase serves a dual purpose. Firstly, it acidifies the mobile phase, ensuring that the basic nitrogen on the morpholine ring is consistently protonated. This results in sharper, more symmetrical chromatographic peaks by preventing interactions with residual silanols on the silica-based stationary phase. Secondly, the protons provided by the formic acid facilitate efficient ionization in the ESI source, enhancing the MS signal.

  • Mass Spectrometry (The Detection):

    • Ionization Source: Electrospray Ionization (ESI) is the preferred method for this molecule due to its polarity and the presence of the basic morpholine group. ESI is a soft ionization technique that minimizes in-source fragmentation, preserving the molecular ion for detection.[9]

    • Polarity: Positive ion mode is selected to detect the protonated molecule, [M+H]⁺.

    • Mass Analyzer: A high-resolution mass spectrometer (HRMS), such as an Orbitrap or Time-of-Flight (TOF) instrument, is highly advantageous.[12] HRMS provides highly accurate mass measurements (typically <5 ppm error), which allows for the determination of the elemental composition of the parent ion and its fragments, a critical step in confirming identity and elucidating the structures of unknown impurities.

    • Scan Modes: The analysis involves two key scan modes:

      • Full Scan: Acquires data across a wide mass range to detect all ionizable compounds eluting from the column. This provides a comprehensive overview of the sample's complexity.

      • Tandem MS (MS/MS or Product Ion Scan): The mass spectrometer isolates the [M+H]⁺ ion of interest, subjects it to collision-induced dissociation (CID), and then detects the resulting fragment ions. This fragmentation pattern is a unique structural fingerprint that can be used to confirm the identity of the main compound and to characterize impurities.[10]

Experimental Workflow & Protocols

The overall process from sample to result follows a logical and validated sequence to ensure data integrity.

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing & Reporting A Weigh Analyte & Reference Standard B Dissolve in Diluent (e.g., 50:50 ACN:H2O) A->B C Prepare Calibration Curve Standards & QC Samples B->C D Inject Sample into UPLC/HPLC System C->D Analysis Sequence E Reversed-Phase C18 Gradient Separation D->E F Electrospray Ionization (ESI, Positive Mode) E->F G HRMS Detection (Full Scan & MS/MS) F->G H Integrate Chromatographic Peaks G->H Raw Data I Calculate Purity via Area Percent Normalization H->I J Identify Impurities (Accurate Mass & Fragmentation) H->J K Generate Final Report I->K J->K

Caption: Workflow for LC-MS Purity Analysis.

Detailed Step-by-Step Protocol
  • Reagent and Standard Preparation:

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile (ACN).

    • Diluent: 50:50 (v/v) Acetonitrile:Water.

    • Stock Solution: Accurately weigh and dissolve Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate in the diluent to a final concentration of 1.0 mg/mL.

    • Working Sample Solution: Dilute the stock solution with the diluent to a concentration of 0.1 mg/mL for analysis.

  • LC-MS Instrumentation and Conditions:

    • LC System: UPLC/HPLC system capable of binary gradient delivery.

    • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent).

    • Column Temperature: 40 °C.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

    • LC Gradient:

      Time (min) % Mobile Phase B
      0.0 5
      10.0 95
      12.0 95
      12.1 5

      | 15.0 | 5 |

    • Mass Spectrometer: High-Resolution Mass Spectrometer (e.g., Thermo Scientific Q Exactive or Waters SYNAPT).

    • Ionization Mode: ESI, Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Gas Temp: 350 °C.

    • Full Scan (MS1) Range: m/z 100-800.

    • MS/MS (dd-MS2): Data-dependent acquisition triggered on the top 3 most intense ions.

  • Data Analysis:

    • Process the chromatogram from the Full Scan data.

    • Calculate the purity of the main component using the area percent normalization method:

      • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

    • For each impurity peak exceeding the identification threshold (e.g., 0.1% as per ICH guidelines), analyze the HRMS and MS/MS data to propose a structure.

Performance Comparison: LC-MS vs. Alternative Methods

While LC-MS is a powerful tool, it is essential to understand its advantages and limitations in the context of other common analytical techniques.

FeatureLC-MS (with HRMS)HPLC-UVQuantitative NMR (qNMR)
Sensitivity Excellent (pg to low ng levels)[8]Good (low to mid ng levels)Moderate (µg levels)[13]
Selectivity Excellent (based on both retention time and mass-to-charge ratio)Good (based on retention time; co-elution is a risk)Excellent (based on unique chemical shifts)
Structural Information Excellent (provides molecular formula and fragmentation for unknowns)None (only provides retention time and UV absorbance)Excellent (provides full structure of knowns and unknowns)
Quantification Good (requires reference standards for absolute quantification)Excellent (well-established for precise quantification)Excellent (can provide absolute purity without a specific analyte standard)[13]
Impurity Identification Primary method for identifying unknown impurities at low levels.[14]Not possible for unknown impurities.Possible for impurities >0.1%, but requires isolation for complex structures.
Throughput HighHighLow to Moderate

Justification: LC-MS offers an unparalleled combination of sensitivity and structural elucidation capability, making it the superior choice for comprehensive purity analysis where the identification of unknown impurities is critical.[7][10] While HPLC-UV is a robust method for routine quality control of known compounds, it is blind to the identity of new peaks.[12] qNMR is a powerful orthogonal technique for absolute purity determination but lacks the sensitivity of LC-MS to detect and identify trace-level impurities.[13]

Interpreting the Data: A Hypothetical Case Study

An analysis of a batch of Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate (Expected [M+H]⁺ = 270.0800) yielded the following data:

Retention Time (min)Area (%)Observed [M+H]⁺Proposed Identity
3.50.15256.0643Hydrolysis Product (acid)
6.8 99.65 270.0801 Parent Compound
8.20.20284.0957Starting Material (e.g., ethyl ester analog)
  • Purity Calculation: The purity of the batch is determined to be 99.65% by area normalization.

  • Impurity Identification:

    • The peak at 3.5 min shows a mass corresponding to the loss of a methyl group (-CH₂) and the gain of a hydrogen, consistent with the hydrolysis of the methyl ester to the corresponding carboxylic acid. MS/MS fragmentation would be used to confirm the structure.

    • The peak at 8.2 min has a mass 14.0156 Da higher than the parent, consistent with an ethyl ester instead of a methyl ester, likely from a carry-over of a different starting material.

This level of detailed impurity analysis is only achievable with LC-MS.

Conclusion

For the comprehensive purity analysis of Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate, LC-MS stands out as the most powerful and informative technique. Its ability to separate, detect, quantify, and structurally characterize the API and its potential impurities in a single run provides the high-quality, trustworthy data required to meet stringent regulatory standards and ensure the safety and quality of pharmaceutical products.[15][16] While orthogonal techniques like HPLC-UV and qNMR have their place in a complete analytical control strategy, LC-MS provides the depth of insight necessary for robust process development and final product release in the modern pharmaceutical industry.

Logical_Relationship cluster_goal cluster_requirement cluster_method cluster_outcome Goal Ensure API Safety & Efficacy Requirement Accurate Purity Assessment Goal->Requirement Method LC-MS Analysis Requirement->Method Outcome1 Quantification of API Method->Outcome1 Outcome2 Detection of Impurities Method->Outcome2 Outcome3 Structural ID of Impurities Method->Outcome3 Outcome1->Goal Feedback Loop to Process Chemistry Outcome2->Goal Feedback Loop to Process Chemistry Outcome3->Goal Feedback Loop to Process Chemistry

Caption: Logical flow from analytical goal to outcomes.

References

  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. IRIS Unibas. [Link]

  • Development and Validation of a LC-MS/MS Method for the Profiling of Impurities Formed during Stress Study of Antifungal Agent-Efinaconazole. PubMed. [Link]

  • Current Developments in LC-MS for Pharmaceutical Analysis. J-Stage. [Link]

  • Mass spectra of morpholine cation and fragment ions which are generated in the 118 nm light with the IR light on/off. ResearchGate. [Link]

  • LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research. [Link]

  • Application of LCMS in small-molecule drug development. European Pharmaceutical Review. [Link]

  • LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. PMC - National Center for Biotechnology Information. [Link]

  • Expanding Complex Morpholines Using Systematic Chemical Diversity. ACS Publications. [Link]

  • UPLC-MS/MS method development for peptide analysis. AMSbiopharma. [Link]

  • Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org. [Link]

  • LC-MS METHOD DEVELOPMENT AND VALIDATION FOR QUANTIFICATION OF CROTAMITON AND ITS IMPURITY (A) IN MARKETED DOSAGE FORMS. RASĀYAN Journal of Chemistry. [Link]

  • Development and Validation of a LC–MS/MS Method for the Profiling of Impurities Formed during Stress Study of Antifungal Agent—Efinaconazole. Oxford Academic. [Link]

  • Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. PMC - National Center for Biotechnology Information. [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. PMC - National Center for Biotechnology Information. [Link]

  • What Testing Methods Are Used to Ensure Chemical Purity?. Diplomata Comercial. [Link]

  • Innovative Techniques for Advanced Chemical Analysis. Industry Leaders. [Link]

  • Small Molecule Identity and Purity Testing. Pacific BioLabs. [Link]

  • Analytical Methods. Japan Environment and Children's Study. [Link]

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC - National Center for Biotechnology Information. [Link]

  • LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. [Link]

  • Small Molecule Drug Characterization and Purity Analysis. Agilent. [Link]

  • Small Molecule Standards for LC-MS Analysis. Waters Corporation. [Link]

  • Preparation and Properties of Thiophene. SlideShare. [Link]

  • Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2. JEOL. [Link]

  • Determination of fatty acid methyl esters by two-color two-photon resonance-enhanced femtosecond ionization mass spectrometry. Kyushu University. [Link]

  • Structural Characterization of Unusual Fatty Acid Methyl Esters with Double and Triple Bonds Using HPLC/APCI-MS 2 with Acetonitrile In-Source Derivatization. MDPI. [Link]

  • Thiophene synthesis. Organic Chemistry Portal. [Link]

  • A rapid and sensitive profiling of free fatty acids using liquid chromatography electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS) after chemical derivatization. RSC Publishing. [Link]

  • Synthesis, Characterization of thiophene derivatives and its biological applications. Preprints.org. [Link]

  • Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Research and Reviews: Journal of Medicinal & Organic Chemistry. [Link]

  • Determination of Fatty Acid Methyl Esters (FAME) in Aviation Turbine Fuel by HPLC-ELSD LT-III as per IP590. Shimadzu. [Link]

Sources

Comparing binding affinity of Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate analogs

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Guide to the Comparative Analysis of Binding Affinity for Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate Analogs

Abstract

The thiophene ring is a well-established privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2] Its unique electronic and structural properties allow for diverse biological activities, including anti-inflammatory, anticancer, and enzyme inhibitory functions.[2][3][4] This guide focuses on a specific thiophene derivative, Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate, and provides a comprehensive framework for evaluating the binding affinity of its structural analogs. By systematically modifying key functional groups—the 5-position amide, the 2-position ester, and the thiophene core—researchers can elucidate critical Structure-Activity Relationships (SAR). This document details the experimental design, provides a robust protocol for Surface Plasmon Resonance (SPR) as a primary affinity determination method, and presents an illustrative analysis of hypothetical data to guide lead optimization efforts.

The Core Scaffold: Rationale for Analog Development

The parent compound, Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate, possesses several key features that can be rationally modified to modulate target binding. The thiophene ring provides a rigid, aromatic core that can participate in hydrophobic and π-π stacking interactions within a protein's binding pocket.[5] The methyl ester at the 2-position and the morpholine amide at the 5-position are critical for establishing polarity and can act as hydrogen bond acceptors or donors, significantly influencing both affinity and solubility.[2][6]

To explore the SAR of this scaffold, we propose a hypothetical series of analogs designed to probe the chemical space around these key positions.

Table 1: Hypothetical Analogs of the Core Compound for SAR Studies

Compound IDModification from Parent Compound (Cpd. 1)Rationale
Cpd. 1 Parent Compound Baseline measurement.
Cpd. 2 5-Position: Morpholine → PiperidineIntroduce a hydrogen bond donor (N-H) to probe for new interactions.
Cpd. 3 5-Position: Morpholine → N-methylpiperazineIntroduce a basic nitrogen to explore ionic interactions or alter solubility.
Cpd. 4 2-Position: Methyl Ester → Ethyl EsterAssess steric tolerance in the ester binding pocket.
Cpd. 5 2-Position: Methyl Ester → Carboxylic AcidIntroduce a potential salt bridge interaction and increase polarity.
Cpd. 6 Thiophene Ring: 3-Position → 3-ChloroAdd an electron-withdrawing group to alter the ring's electronics and probe for halogen bonding.

Primary Methodology for Binding Affinity Determination: Surface Plasmon Resonance (SPR)

To quantitatively assess the binding of our analog series to a putative protein target, we recommend Surface Plasmon Resonance (SPR). SPR is a label-free optical biosensing technique that provides real-time data on both the kinetics (association and dissociation rates) and the affinity (equilibrium dissociation constant, Kd) of a molecular interaction.[7][8] Its ability to measure on- and off-rates provides deeper mechanistic insight than endpoint assays.[9]

Experimental Workflow for Binding Affinity Analysis

The overall process involves purifying the target protein, preparing the small molecule analogs, performing the SPR experiment, and finally, analyzing the resulting data to derive kinetic and affinity constants.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase protein Target Protein Expression & Purification setup SPR Assay Setup (Ligand Immobilization) protein->setup compound Analog Synthesis & QC run Analyte Titration (Kinetic Series) compound->run setup->run Immobilized Surface fitting Data Fitting (1:1 Binding Model) run->fitting Sensorgram Data sar SAR Derivation & Interpretation fitting->sar Kd, kon, koff

Caption: Experimental workflow for SPR-based binding affinity analysis.

Detailed SPR Experimental Protocol

This protocol assumes the use of a standard SPR instrument with a CM5 sensor chip (carboxymethylated dextran) for amine coupling of the target protein.

A. Reagent and Buffer Preparation:

  • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20). Filter and degas thoroughly.

  • Immobilization Reagents: Prepare fresh 0.4 M EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 0.1 M NHS (N-hydroxysuccinimide) in water. Prepare 1 M ethanolamine-HCl pH 8.5.

  • Target Protein: Dilute the purified target protein to 20-50 µg/mL in 10 mM Sodium Acetate, pH 5.0 (or a pH 0.5 units below the protein's pI).

  • Analytes (Thiophene Analogs): Prepare a 10 mM stock of each analog in 100% DMSO. Create a serial dilution series in running buffer, typically from 10 µM down to low nM concentrations. Ensure the final DMSO concentration is consistent across all samples (and ≤1%) to minimize solvent effects.

B. Protein Immobilization (Amine Coupling):

  • System Priming: Prime the instrument with running buffer until a stable baseline is achieved.

  • Surface Activation: Inject the EDC/NHS mixture (1:1) for 7 minutes to activate the carboxyl groups on the sensor surface.

  • Ligand Coupling: Inject the diluted protein solution over the activated surface. The target immobilization level depends on the molecular weights but aim for a level that will produce a maximum analyte response (Rmax) of ~50-100 RU.

  • Deactivation: Inject ethanolamine-HCl for 7 minutes to deactivate any remaining active esters.

  • Reference Surface: The second flow cell should be activated and deactivated without protein injection to serve as a reference surface for subtracting bulk refractive index changes.

C. Kinetic Binding Analysis:

  • Equilibration: Flow running buffer over both sensor and reference surfaces until a stable baseline is achieved.

  • Analyte Injection: Perform a multi-cycle kinetic analysis. In each cycle, inject a single concentration of an analog (the analyte) over the surfaces, typically for 120-180 seconds (association phase).

  • Dissociation: Following the injection, allow running buffer to flow over the surface for 300-600 seconds to monitor the dissociation of the analyte. The duration should be sufficient to observe a significant portion of the dissociation curve.[10]

  • Regeneration: If necessary, inject a mild regeneration solution (e.g., a low pH glycine buffer or a high salt concentration) to remove any remaining bound analyte before the next cycle. This step must be optimized to ensure it doesn't denature the immobilized protein.

  • Zero-Concentration Control: Include several cycles where only running buffer (with matched DMSO) is injected ("blank runs") for double referencing.

D. Data Analysis:

  • Reference Subtraction: Subtract the signal from the reference flow cell from the active flow cell.

  • Blank Subtraction: Subtract the average of the blank runs from the analyte sensorgrams.

  • Model Fitting: Fit the processed data to a suitable binding model. For initial screening, a 1:1 Langmuir binding model is often appropriate. This global fit across all concentrations will yield the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff / kon).[7]

Illustrative Results and Structure-Activity Relationship (SAR) Analysis

The following table presents hypothetical data for our analog series. This data is for illustrative purposes to demonstrate how SAR can be derived from kinetic and affinity measurements. The smaller the Kd value, the higher the binding affinity.[7]

Table 2: Hypothetical Binding Affinity and Kinetic Data

Compound IDKd (nM)kon (10⁵ M⁻¹s⁻¹)koff (10⁻³ s⁻¹)
Cpd. 1 (Parent) 1501.015.0
Cpd. 2 (Piperidine) 301.23.6
Cpd. 3 (Piperazine) 5500.844.0
Cpd. 4 (Ethyl Ester) 1800.916.2
Cpd. 5 (Acid) 152.53.75
Cpd. 6 (3-Chloro) 951.110.45
Interpretation and SAR Insights

G Cpd1 Cpd. 1 (Parent) Kd = 150 nM Cpd2 Cpd. 2 (Piperidine) Kd = 30 nM Cpd1->Cpd2 5-Amide: Morpholine → Piperidine Cpd3 Cpd. 3 (Piperazine) Kd = 550 nM Cpd1->Cpd3 5-Amide: Morpholine → N-Me-Piperazine Cpd4 Cpd. 4 (Ethyl Ester) Kd = 180 nM Cpd1->Cpd4 2-Ester: Methyl → Ethyl Cpd5 Cpd. 5 (Carboxylic Acid) Kd = 15 nM Cpd1->Cpd5 2-Ester: Methyl → Acid Cpd6 Cpd. 6 (3-Chloro) Kd = 95 nM Cpd1->Cpd6 Thiophene Ring: Add 3-Chloro

Caption: Structure-Activity Relationship (SAR) map based on hypothetical binding affinities.

  • Modification at the 5-Position (Amide):

    • Cpd. 2 (Piperidine): A 5-fold increase in affinity (Kd 150 nM → 30 nM) is observed. This improvement is primarily driven by a significantly slower dissociation rate (koff reduced from 15.0 to 3.6 x 10⁻³ s⁻¹). This suggests the N-H group of the piperidine ring may be forming a new, stabilizing hydrogen bond with the target, effectively "locking" the compound in the binding site for longer.

    • Cpd. 3 (Piperazine): A ~3.7-fold decrease in affinity (Kd 150 nM → 550 nM) is noted, caused by a much faster dissociation rate. The introduction of the basic N-methylpiperazine may introduce an unfavorable electrostatic repulsion or steric clash within the pocket.

  • Modification at the 2-Position (Ester):

    • Cpd. 4 (Ethyl Ester): A negligible change in affinity indicates the binding pocket can tolerate minor steric expansion at this position.

    • Cpd. 5 (Carboxylic Acid): This is the most potent analog, with a 10-fold affinity improvement (Kd = 15 nM). The enhancement comes from both a faster association rate and a slower dissociation rate. This strongly implies that the carboxylate can form a highly favorable ionic or hydrogen bond interaction (e.g., with a lysine or arginine residue) that helps guide the molecule into the pocket and hold it there.

  • Modification of the Thiophene Ring:

    • Cpd. 6 (3-Chloro): A modest improvement in affinity is seen. The electron-withdrawing chloro group may be enhancing the aromatic interactions of the thiophene ring or forming a favorable halogen bond.

Validation and Orthogonal Methods

While SPR provides high-quality kinetic data, it is best practice in drug discovery to validate binding affinity using an orthogonal, in-solution technique.[11] Isothermal Titration Calorimetry (ITC) is an excellent choice as it directly measures the heat released or absorbed during a binding event, providing a true in-solution measurement of the binding constant (Kd), stoichiometry (n), and the thermodynamic profile (ΔH and ΔS) of the interaction.[7][8] A strong correlation between Kd values obtained from SPR and ITC significantly increases confidence in the results.

Conclusion

This guide outlines a systematic approach for comparing the binding affinity of Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate analogs. Through rational design and the application of robust biophysical techniques like SPR, a detailed Structure-Activity Relationship can be constructed. Our illustrative analysis demonstrates that modifications to the 5-position amide and 2-position ester can dramatically impact binding affinity, with the conversion of the ester to a carboxylic acid (Cpd. 5) yielding the most significant hypothetical improvement. These insights, derived from both equilibrium and kinetic binding data, are crucial for guiding the iterative process of medicinal chemistry to optimize compound potency and develop promising new therapeutic candidates.

References

  • Mori, M., et al. (2015). Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids. Protein Science, 24(10), 1623-1632. Retrieved March 22, 2026, from [Link]

  • Pindela, F., et al. (2022). Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. Journal of Medicinal Chemistry, 65(20), 13886–13904. Retrieved March 22, 2026, from [Link]

  • Kukol, A. (2019). Binding affinity in drug design: experimental and computational techniques. Expert Opinion on Drug Discovery, 14(6), 559-572. Retrieved March 22, 2026, from [Link]

  • Pevarello, P., et al. (2004). Design, Synthesis, and Biological Activity of Novel, Potent, and Selective (Benzoylaminomethyl)thiophene Sulfonamide Inhibitors of c-Jun-N-Terminal Kinase. Journal of Medicinal Chemistry, 47(24), 5875-5889. Retrieved March 22, 2026, from [Link]

  • Jarmoskaite, I., AlSadhan, I., & Herschlag, D. (2020). How to measure and evaluate binding affinities. eLife, 9, e57264. Retrieved March 22, 2026, from [Link]

  • LibreTexts Biology. (2026, January 19). 5.2: Techniques to Measure Binding. Retrieved March 22, 2026, from [Link]

  • Pollard, T. D. (2010). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 21(23), 4061–4067. Retrieved March 22, 2026, from [Link]

  • Zafar, H., et al. (2021). Design, synthesis, structure activity relationship and molecular docking studies of thiophene-2-carboxamide Schiff base derivatives of benzohydrazide as novel acetylcholinesterase and butyrylcholinesterase inhibitors. Journal of Molecular Structure, 1244, 130983. Retrieved March 22, 2026, from [Link]

  • Nazeer, W., et al. (2024). Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT. Molecules, 29(12), 2841. Retrieved March 22, 2026, from [Link]_

  • Verma, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(5), 1189-1216. Retrieved March 22, 2026, from [Link]

  • Ohta, K., et al. (2021). Structure–Activity Relationships of Thiophene Carboxamide Annonaceous Acetogenin Analogs: Shortening the Alkyl Chain in the Tail Part Significantly Affects Their Growth Inhibitory Activity against Human Cancer Cell Lines. Chemical and Pharmaceutical Bulletin, 69(10), 1029-1033. Retrieved March 22, 2026, from [Link]

  • Ohta, K., et al. (2021). Structure-Activity Relationships of Thiophene Carboxamide Annonaceous Acetogenin Analogs: Shortening the Alkyl Chain in the Tail Part Significantly Affects Their Growth Inhibitory Activity against Human Cancer Cell Lines. PubMed, 34602571. Retrieved March 22, 2026, from [Link]

  • de Oliveira, R., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules, 26(14), 4339. Retrieved March 22, 2026, from [Link]

  • Brasoveanu, M., et al. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 30(14), 3125. Retrieved March 22, 2026, from [Link]

  • Ding, K., et al. (2017). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. Journal of Medicinal Chemistry, 60(8), 3426–3439. Retrieved March 22, 2026, from [Link]

Sources

Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate: A Comparative Guide to HPLC Retention Time Standards

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals working with complex heterocyclic active pharmaceutical ingredients (APIs)—particularly emerging thiophene-arylamide derivatives like DprE1 inhibitors[1] and factor Xa anticoagulants—standardizing chromatographic retention times is a critical quality control measure.

Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate (M5MCT) has emerged as a highly specialized and informative High-Performance Liquid Chromatography (HPLC) retention time standard. This guide objectively compares M5MCT against traditional compendial standards, detailing the mechanistic causality behind its performance and providing self-validating protocols for System Suitability Testing (SST) in compliance with[2].

Mechanistic Causality: Why M5MCT Outperforms Generic Standards

In analytical method development, a retention time standard must do more than simply elute at a predictable interval; it should act as a diagnostic probe for the stationary phase. Generic hydrophobic standards (like Toluene) only measure non-polar interactions. M5MCT, however, provides a multi-dimensional assessment of the column's health.

  • π−π Interactions: The conjugated thiophene-2-carboxylate core provides strong UV absorbance ( λmax​≈275 nm) and engages in robust π−π stacking with phenyl-hexyl or end-capped C18 stationary phases.

  • The Morpholine Advantage (Silanol Activity Probing): The structural divergence between M5MCT and its close analog, methyl 5-(piperidine-1-carbonyl)thiophene-2-carboxylate[1], is critical. The morpholine ring contains an ether-like oxygen atom that acts as a highly specific hydrogen-bond acceptor. As a silica-based column ages and its bonded phase hydrolyzes, residual acidic silanols (Si-OH) are exposed. The morpholine oxygen forms strong hydrogen bonds with these exposed silanols, leading to measurable peak tailing.

Thus, M5MCT acts as a dual-purpose molecule : it standardizes retention time for structurally related APIs while simultaneously diagnosing stationary phase degradation before it causes out-of-specification (OOS) results.

Mechanism Analyte M5MCT Standard (Analyte) Stationary C18 Stationary Phase (Hydrophobic) Analyte->Stationary π-π & Hydrophobic Silanol Residual Silanols (H-Bonding) Analyte->Silanol Morpholine H-Bond Mobile Mobile Phase (MeCN/H2O) Analyte->Mobile Solvation

Chromatographic interaction mechanisms dictating M5MCT retention behavior.

Comparative Performance Analysis

To justify the use of M5MCT, we must compare it against both generic void markers and structurally related fragment standards. The data below summarizes their behavior in a standard reverse-phase gradient system.

StandardPrimary Diagnostic RoleLogP (est.)UV Max (nm)Typ. RT (min)*Peak Asymmetry ( As​ )**
Uracil Void Volume Marker ( t0​ )-1.072541.21.0
5-Chlorothiophene-2-carboxylic acid Acidic/Polar Marker1.82604.51.2
M5MCT H-Bond / Silanol Activity Probe 1.4 275 8.2 1.1 - 1.6
Methyl 5-(piperidine-1-carbonyl)... Lipophilic Analog2.127510.51.0 - 1.2
Toluene Hydrophobic Retention Marker2.7325414.01.0

*Based on a generic C18 reverse-phase gradient (10% to 90% MeCN in 0.1% TFA). **Asymmetry factor sensitivity to column aging. M5MCT's higher variance makes it the superior diagnostic tool.

Experimental Workflows: A Self-Validating System

To ensure absolute trustworthiness in your analytical results, the following protocols utilize a "self-validating" approach. By combining M5MCT with t0​ and hydrophobic markers, the system internally verifies flow rate, column chemistry, and silanol activity in a single run.

Protocol 1: Preparation of the System Suitability Standard

Objective: Create a multi-component standard to validate void volume, silanol activity, and hydrophobic retention.

  • Analytical Weighing: Accurately weigh 10.0 mg of M5MCT reference standard into a 10 mL Class A volumetric flask.

  • Primary Dissolution: Add 5.0 mL of HPLC-grade Acetonitrile (MeCN). Sonicate for 5 minutes at room temperature until the solid is fully dissolved.

  • Marker Addition: Add 1.0 mL of a pre-prepared Uracil solution (1.0 mg/mL in Milli-Q water) and 100 µL of HPLC-grade Toluene.

  • Dilution: Bring the flask to volume (10 mL) with Milli-Q Water, yielding a final solvent composition of approximately 50:50 MeCN:Water.

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter into an amber HPLC auto-sampler vial to protect the thiophene chromophore from UV degradation.

Protocol 2: HPLC Method Execution & System Suitability Testing (SST)

Objective: Execute the chromatographic run and calculate suitability metrics per [2][3].

  • System Setup: Install an end-capped C18 column (150 mm × 4.6 mm, 3 µm particle size). Set the column oven temperature to 30°C to ensure reproducible thermodynamics.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water (v/v).

    • Mobile Phase B: 0.1% TFA in Acetonitrile (v/v).

  • Gradient Program (Flow Rate: 1.0 mL/min):

    • 0.0 - 2.0 min: 10% B (Isocratic hold)

    • 2.0 - 12.0 min: Linear ramp to 90% B

    • 12.0 - 15.0 min: Hold at 90% B (Column wash)

    • 15.0 - 15.1 min: Return to 10% B

    • 15.1 - 20.0 min: Re-equilibration at 10% B

  • Detection Parameters: Set the PDA detector to extract chromatograms at 275 nm (optimal for M5MCT) and 254 nm (for Uracil and Toluene).

  • Data Analysis & Acceptance Criteria:

    • Void Verification: Uracil must elute at t0​ (~1.2 min).

    • Silanol Activity (The M5MCT Probe): Locate the M5MCT peak at ~8.2 min. Calculate the Asymmetry factor ( As​ ). If As​>1.5 , the column fails the suitability test due to excessive exposed silanols and must be replaced.

    • Hydrophobic Resolution: Toluene must elute at ~14.0 min. Calculate the Resolution ( Rs​ ) between M5MCT and Toluene. Rs​ must be ≥5.0 .

HPLC_Workflow Start Standard Preparation (M5MCT in 50:50 H2O:MeCN) Equilibrate Column Equilibration (C18, 0.1% TFA) Start->Equilibrate Inject Injection & Gradient Elution Equilibrate->Inject Detect UV Detection (275 nm & 254 nm) Inject->Detect Analyze System Suitability Analysis (USP <621>) Detect->Analyze

Step-by-step HPLC method workflow for M5MCT retention time standardization.

References

  • Discovery of Novel Thiophene-arylamide Derivatives as DprE1 Inhibitors with Potent Antimycobacterial Activities. Journal of Medicinal Chemistry (ACS Publications). April 2021. Validates the synthesis and structural significance of thiophene-2-carboxylate and morpholine-4-carbonyl derivatives in modern drug discovery.

  • USP General Chapter <621> Chromatography. United States Pharmacopeia. December 2022 Harmonized Update. Defines the regulatory parameters for allowable adjustments and System Suitability Testing (SST) in liquid chromatography.

  • Practical HPLC Method Development, 2nd Edition. John Wiley & Sons. Details the foundational mechanics of stationary phase degradation and the chemical causality of silanol-induced peak tailing for oxygen-containing heterocycles.

Sources

Absolute Structure Validation: A Comparative Guide to X-ray Crystallography for Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of research and development. For a novel compound like Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate, a precise understanding of its atomic arrangement, stereochemistry, and solid-state conformation is paramount. This guide provides an in-depth comparison of single-crystal X-ray crystallography, the gold standard for absolute structure elucidation, with other widely used spectroscopic techniques.

X-ray Crystallography: The Definitive Answer to Molecular Structure

Single-crystal X-ray diffraction (SCXRD) stands alone in its ability to provide a direct, high-resolution 3D map of a molecule's atomic positions in a crystalline state.[1][2] This technique is indispensable when absolute stereochemical assignment is required, offering definitive proof of a compound's structure.[1] The ability of X-ray crystallography to provide precise information about the interactions between molecules is unsurpassed.[3]

The Crystallographic Workflow: From Powder to Picture

The journey from a synthesized powder to a fully resolved crystal structure involves several critical stages. Success is heavily dependent on the initial, and often most challenging, step: growing a high-quality single crystal.[1]

X-ray Crystallography Workflow cluster_0 Phase 1: Crystal Growth cluster_1 Phase 2: Data Collection cluster_2 Phase 3: Structure Solution & Refinement A Compound Purification B Solvent Screening A->B C Crystallization (Slow Evaporation, Vapor Diffusion, etc.) B->C D Harvest High-Quality Single Crystal C->D E Mount Crystal on Diffractometer D->E Crystal Obtained F X-ray Diffraction Experiment E->F G Collect Diffraction Pattern Data F->G H Solve Phase Problem (Generate Electron Density Map) G->H Data Acquired I Build & Refine Atomic Model H->I J Validate Structure (e.g., checkCIF) I->J K Generate Final Report (CIF) J->K

Caption: Workflow for Single-Crystal X-ray Crystallography.

The output of this process is a Crystallographic Information File (CIF), a standardized format containing all information about the crystal structure, including unit cell dimensions, atomic coordinates, and details of the experiment.[4][5] This file can be visualized to produce an atomic displacement plot (e.g., an ORTEP diagram), which provides clear information on bond lengths, angles, and thermal motion.

A Comparative Analysis of Structural Characterization Techniques

While X-ray crystallography is the definitive method, it is often used in conjunction with other spectroscopic techniques that provide complementary information.[6][7] Each method offers unique insights, and their combined application provides a comprehensive understanding of a molecule's identity and behavior.[8][9]

TechniqueInformation ObtainedSample StateDestructive?Key AdvantageKey Limitation
X-ray Crystallography Absolute 3D structure, bond lengths/angles, stereochemistry, packingSingle CrystalNoUnambiguous 3D structureCrystal growth can be a bottleneck[1]
NMR Spectroscopy Atom connectivity, solution-state conformation, molecular dynamicsSolutionNoProvides data in a biologically relevant state[10]Indirect structural information; can be ambiguous
Mass Spectrometry Molecular weight, elemental composition, fragmentation patternsSolid, Liquid, GasYesHigh sensitivity, confirms molecular formulaNo information on atom connectivity or 3D structure[8]
IR Spectroscopy Presence of specific functional groupsSolid, Liquid, GasNoFast, simple, good for functional group identification[8]Provides limited information on the overall structure
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution.[8] It works by probing the magnetic properties of atomic nuclei, providing detailed information about the chemical environment and connectivity of atoms.[6] For Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate, 1H and 13C NMR would confirm the presence and connectivity of all protons and carbons, while 2D NMR techniques (like COSY and HMBC) would establish the bonding framework.

Causality in Application: While NMR is excellent for confirming the molecular skeleton and its behavior in solution, it does not provide the precise bond angles and lengths or the solid-state conformation that X-ray crystallography does.[11] The two techniques are highly complementary; NMR confirms the molecule's constitution, which is then visualized in three dimensions by crystallography.[7]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[8] High-resolution mass spectrometry (HRMS) can determine the molecular formula of a compound with high accuracy, serving as a crucial confirmation of its identity.

Causality in Application: MS confirms that the crystal subjected to X-ray diffraction has the correct molecular formula. It acts as a verification step, ensuring that the crystal is indeed the target compound and not a byproduct or starting material.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[8] By measuring the absorption of infrared radiation, which excites molecular vibrations, an IR spectrum provides a "fingerprint" of the compound's functional groups.[12] For the target molecule, IR would show characteristic peaks for the carbonyl (C=O) groups of the ester and amide, as well as vibrations associated with the thiophene and morpholine rings.

Causality in Application: IR spectroscopy provides a quick and simple check to confirm that the key functional groups expected from the synthesis are present in the final product before proceeding with the more time-consuming process of crystal growth.

Decision Framework for Structural Analysis

The choice of analytical technique depends on the specific research question. The following flowchart illustrates a logical approach to structural validation.

Decision Framework A Start: New Compound Synthesized (Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate) B Confirm Molecular Formula? A->B C High-Resolution Mass Spectrometry B->C Yes D Confirm Functional Groups? B->D No C->D E IR Spectroscopy D->E Yes F Determine Atom Connectivity & Solution Structure? D->F No E->F G 1D & 2D NMR Spectroscopy F->G Yes H Need Absolute 3D Structure, Stereochemistry, & Solid-State Conformation? F->H No G->H I Single-Crystal X-ray Crystallography H->I Yes J Structure Fully Validated H->J No I->J

Caption: Decision framework for selecting analytical techniques.

Experimental Protocols

Protocol 1: Single Crystal Growth of Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate
  • Objective: To grow X-ray quality single crystals.

  • Principle: The slow removal of solvent from a saturated solution of the compound allows for the ordered arrangement of molecules into a crystal lattice.[13]

  • Methodology (Slow Evaporation):

    • Purification: Ensure the compound is of the highest possible purity (>98%). Impurities can inhibit crystal growth.

    • Solvent Selection: Screen various solvents (e.g., ethanol, ethyl acetate, acetone, dichloromethane, and mixtures thereof) to find one in which the compound is moderately soluble.[13]

    • Prepare a Saturated Solution: In a clean, dust-free vial, dissolve a small amount of the compound (5-10 mg) in the chosen solvent, warming gently if necessary to achieve complete dissolution.

    • Slow Evaporation: Cover the vial with a cap or parafilm containing a few small pinholes. This allows the solvent to evaporate slowly over several days to weeks.

    • Incubation: Place the vial in a location free from vibrations and temperature fluctuations.[13]

    • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or a small loop.

Protocol 2: Data Validation and Interpretation
  • Objective: To ensure the quality and integrity of the crystallographic data.

  • Principle: Standardized validation procedures check the geometric and crystallographic reasonability of the refined structure.

  • Methodology:

    • CIF Generation: The refinement software will generate a CIF. This file should contain embedded structure factors.

    • checkCIF Validation: Submit the CIF to the International Union of Crystallography (IUCr) checkCIF service.[14][15] This automated service will generate a validation report with ALERTS that highlight potential issues with the data or model.[14]

    • Alert Analysis: Carefully review any ALERTS. These may indicate simple formatting issues, or more significant problems like incorrect space group assignment or unusual bond lengths. Provide explanations for any unresolvable ALERTS in a validation response form within the CIF.

    • Database Deposition: Deposit the final, validated CIF and structure factors with a public database such as the Cambridge Crystallographic Data Centre (CCDC).[16][17] This ensures the data is preserved and accessible to the scientific community.[18]

References

  • Cooper, D.R., Porebski, P.J., Chruszcz, M., & Minor, W. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 6(8), 771-782. [Link]

  • News-Medical.Net. (2019). X-Ray Crystallography vs. NMR Spectroscopy. [Link]

  • Brunger, A.T. (1997). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. The Howard Hughes Medical Institute. [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. [Link]

  • Folmer, R.H.A., et al. (2005). NMR and X-ray Crystallography, Complementary Tools in Structural Proteomics of Small Proteins. Journal of the American Chemical Society, 127(48), 16940-16949. [Link]

  • Wikipedia. (2024). Cambridge Crystallographic Data Centre. [Link]

  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). A short guide to Crystallographic Information Files. [Link]

  • Longdom Publishing. (2024). Exploring the Applications of Spectroscopic Techniques in Analytical Chemistry. [Link]

  • EBSCO. (n.d.). Spectroscopic Analysis. [Link]

  • University of Szeged. (n.d.). Comparison of NMR and X-ray crystallography. [Link]

  • Britannica. (2026). Chemical compound - Spectroscopy, Organic, Analysis. [Link]

  • Li, Y., et al. (2025). Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. ACS Publications. [Link]

  • Blaskó, G., & Thaler, A. (2009). Some thoughts about the single crystal growth of small molecules. RSC Publishing. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Structural Chemistry Data, Software, and Insights. [Link]

  • Jones, A.W., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1757-1774. [Link]

  • Nguyen, T.H., et al. (2023). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. Education Quarterly Reviews, 6(3). [Link]

  • Spek, A.L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(Pt 2), 148-155. [Link]

  • International Union of Crystallography. (n.d.). Crystallographic Information Framework. [Link]

  • Triclinic Labs. (n.d.). Spectroscopic Chemical Identification and Analysis Services. [Link]

  • BragitOff. (2019, July 21). TUTORIAL on How to Read a .CIF File [Video]. YouTube. [Link]

  • The CCDC. (2024, March 26). The Cambridge Crystallographic Data Centre (CCDC) - advancing structural science collaboratively [Video]. YouTube. [Link]

  • PubMed. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Short Guide to CIFs. [Link]

  • International Union of Crystallography. (2011). Publication standards for crystal structures. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. [Link]

  • Hall, S.R., Allen, F.H., & Brown, I.D. (1991). CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange. Acta Crystallographica Section A: Foundations of Crystallography, 47(6), 655-685. [Link]

  • Chemical Information Association Japan. (n.d.). CCDC Products. [Link]

  • DATACC. (n.d.). Cambridge Crystallographic Data Centre (CCDC). [Link]

  • ResearchGate. (2026). (PDF) CIF (Crystallographic Information File). A standard for crystallographic data interchange. [Link]

  • Rupp, B., et al. (2018). Validation of ligands in macromolecular structures determined by X-ray crystallography. Acta Crystallographica Section D: Structural Biology, 74(Pt 3), 235-247. [Link]

  • International Science Council. (n.d.). International Union of Crystallography (IUCr). [Link]

  • Wikipedia. (2024). International Union of Crystallography. [Link]

  • Excillum. (n.d.). Small molecule crystallography. [Link]

  • Dziubek, K.F. (2019). Championing data standards in chemical crystallography with CIF. Publishing blogs. [Link]

  • MDPI. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. [Link]

  • Google Patents. (n.d.).
  • Manasagangotri, Physics @. (n.d.). Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate. [Link]

  • Semantic Scholar. (2024). Exploration of morpholine-thiophene hybrid thiosemicarbazones for the treatment of ureolytic bacterial infections via targeting. [Link]

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IR spectroscopy reference peaks for Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the synthesis of advanced pharmaceutical intermediates—particularly anticoagulants, kinase inhibitors, and targeted therapeutics—Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate serves as a highly functionalized heterocyclic building block. For drug development professionals and QA/QC scientists, verifying the structural integrity and purity of this intermediate is paramount.

This guide provides an objective, mechanistic analysis of the compound's Fourier-Transform Infrared (FT-IR) spectral profile. By comparing its unique vibrational signatures against common synthetic precursors and alternatives, we establish a robust framework for rapid, non-destructive material validation.

Mechanistic IR Profiling: The Causality of Peak Assignments

As application scientists, we do not merely match peaks to tables; we must understand the electronic environment dictating these vibrational modes. The target molecule features four distinct functional domains, each interacting electronically to shift standard IR frequencies:

  • Conjugated Methyl Ester ( C=O Stretch): In standard aliphatic systems, an ester carbonyl absorbs near 1735 cm⁻¹. However, in this molecule, the ester is directly attached to the electron-rich thiophene ring. The π -electron delocalization from the heteroaromatic system into the carbonyl group reduces its double-bond character, shifting the absorption to a lower frequency, typically 1715–1725 cm⁻¹ [1][2].

  • Tertiary Amide ( C=O Stretch / Amide I): The morpholine-4-carbonyl moiety is a tertiary amide. The lone pair on the morpholine nitrogen strongly donates electron density into the carbonyl carbon via resonance. This extreme delocalization significantly weakens the C=O bond, pushing the Amide I band down to 1625–1650 cm⁻¹ [3][4][5].

  • Morpholine Ether ( C−O−C Stretch): The morpholine ring contains a cyclic ether linkage. The asymmetric stretching of this C−O−C bond is highly diagnostic, producing a strong, sharp peak at approximately 1109–1120 cm⁻¹ [3].

  • Thiophene Core: The heteroaromatic ring exhibits characteristic C=C stretching modes around 1520 cm⁻¹ and 1430 cm⁻¹ . Additionally, the out-of-plane C−H bending for a 2,5-disubstituted thiophene typically manifests as a sharp band at 800–850 cm⁻¹ [6].

Comparative Spectral Matrix

To objectively evaluate product purity, we must distinguish the target compound from structurally similar alternatives, such as unreacted precursors or degraded byproducts. Table 1 summarizes the reference peaks, while Table 2 provides a comparative matrix against common alternatives.

Table 1: Reference Peak Assignments for the Target Compound
Functional GroupWavenumber (cm⁻¹)Intensity & ShapeMechanistic Causality
Ester C=O 1715 – 1725Strong, SharpConjugation with thiophene lowers frequency from ~1735 cm⁻¹.
Amide C=O 1625 – 1650Strong, SharpNitrogen lone-pair resonance increases single-bond character.
Thiophene C=C ~1520, ~1430Medium, SharpAromatic ring skeletal vibrations.
Morpholine C−O−C 1109 – 1120Strong, SharpAsymmetric stretching of the cyclic ether linkage.
Aromatic C−H 3050 – 3100Weak, Sharp sp2 hybridized C−H stretching on the thiophene ring.
Aliphatic C−H 2850 – 2950Medium, Multi sp3 hybridized C−H stretching on morpholine and methyl groups.
Table 2: Performance & Purity Comparison vs. Alternatives
Diagnostic FeatureTarget CompoundAlt A: Thiophene-2-carboxylic acidAlt B: Methyl thiophene-2-carboxylateAlt C: Morpholine (Reagent)
Ester C=O (~1720 cm⁻¹) Present Absent (Acid C=O ~1680 cm⁻¹)PresentAbsent
Amide C=O (~1640 cm⁻¹) Present AbsentAbsentAbsent
Ether C−O−C (~1110 cm⁻¹) Present AbsentAbsentPresent
O−H / N−H (>3100 cm⁻¹) Absent Present (Broad O−H stretch)AbsentPresent (Sharp N−H stretch)

Experimental Protocol: Self-Validating ATR-FTIR

To ensure scientific integrity, the following Attenuated Total Reflectance (ATR) FT-IR protocol is designed as a self-validating system . This eliminates false positives caused by cross-contamination or environmental interference.

Step 1: System Suitability & Crystal Verification (Self-Validation)

  • Action: Clean the diamond or ZnSe ATR crystal with HPLC-grade isopropanol and a lint-free wipe. Allow to air dry.

  • Validation: Perform a live preview scan. The baseline must be completely flat (±0.002 absorbance units) with no residual peaks at 2950 cm⁻¹ (aliphatic contaminants) or 1640 cm⁻¹ (liquid water). Do not proceed until the crystal is chemically neutral.

Step 2: Background Acquisition

  • Action: Collect a 32-scan background spectrum at 4 cm⁻¹ resolution against the ambient atmosphere.

  • Causality: This step mathematically subtracts atmospheric CO2​ (2350 cm⁻¹) and water vapor (3500–3900 cm⁻¹, 1300–2000 cm⁻¹) from the final spectrum, isolating the pure analyte signals.

Step 3: Sample Application & Compression

  • Action: Place 2–5 mg of the solid Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate directly onto the center of the crystal. Lower the pressure anvil until the integrated torque mechanism slips.

  • Causality: Solid samples require intimate contact with the crystal to allow the IR evanescent wave to penetrate the sample (typically 0.5–2 µm depth). Insufficient pressure leads to artificially weak signals, particularly at higher wavenumbers.

Step 4: Spectral Acquisition & Processing

  • Action: Acquire 32 to 64 scans at 4 cm⁻¹ resolution. Apply an ATR correction algorithm if comparing the data against legacy transmission (KBr pellet) reference libraries.

  • Causality: ATR spectra exhibit relative peak intensity variations compared to transmission spectra (peaks at lower wavenumbers appear stronger due to deeper penetration of the evanescent wave). ATR correction normalizes this phenomenon for accurate library matching.

Spectral Triage Workflow

The following decision tree illustrates the logical workflow for confirming the identity of Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate and ruling out common impurities based on the comparative matrix.

IR_Workflow Start Unknown Sample (FT-IR Analysis) Q1 Peak at ~1720 cm⁻¹? (Conjugated Ester C=O) Start->Q1 Q2 Peak at ~1640 cm⁻¹? (Tertiary Amide C=O) Q1->Q2 Yes Alt1 Impurity: Morpholine or Thiophene-2-carboxylic acid Q1->Alt1 No Q3 Peak at ~1110 cm⁻¹? (Morpholine C-O-C) Q2->Q3 Yes Alt2 Impurity: Methyl thiophene-2-carboxylate (Missing Amide Group) Q2->Alt2 No Target Confirmed: Methyl 5-(morpholine-4-carbonyl) thiophene-2-carboxylate Q3->Target Yes Alt3 Impurity: Other Amide Derivative (Missing Ether Linkage) Q3->Alt3 No

Fig 1. FT-IR diagnostic decision tree for thiophene-2-carboxylate derivatives.

References

  • Thiophene-2-carboxylic acid ethyl ester IR Spectrum. NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology.[Link]

  • Eco-Friendly Access to β-Ketoamides: one-step Catalyst and solvent-free Amidation. Oriental Journal of Chemistry.[Link]

  • SUPPORTING INFORMATION FOR Asymmetric imidazole-4,5-dicarboxamides derivatives. The Royal Society of Chemistry.[Link](Note: URL derived from RSC domain grounding)

  • Structural elucidation of novel mixed ligand complexes of 2-thiophene carboxylic acid. ResearchGate.[Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a framework for safe and compliant laboratory operations. The protocols herein are grounded in established safety principles and regulatory standards to ensure the protection of personnel and the environment.

Hazard Assessment and Chemical Profile

  • Thiophene Derivatives: Compounds like methyl thiophene-2-carboxylate and 5-methylthiophene-2-carboxylic acid are known to cause skin, eye, and respiratory irritation.[1][2] Some are classified as combustible liquids.[3]

  • Morpholine Derivatives: Morpholine itself is a flammable liquid and can cause severe skin burns and eye damage.[4]

  • General Profile: Based on these related structures, it is prudent to handle Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate as a substance that is, at minimum, an irritant to the skin, eyes, and respiratory system, and potentially harmful if swallowed or inhaled.[2][3] All waste and contaminated materials should be treated as hazardous unless confirmed otherwise by a formal hazard identification process.[5]

Parameter Inferred Hazard & Precaution Source Basis
Physical State Solid or liquid (Assumed)Structural Analogs
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[3][4]Thiophene & Morpholine derivatives
Irritation/Corrosion Causes skin and serious eye irritation.[1][2] May cause respiratory irritation.[1]Thiophene & Morpholine derivatives
Flammability Potentially a combustible liquid. Keep away from heat and open flames.[3][6]Thiophene derivatives
Environmental Do not let product enter drains.[1]General best practice for synthetic compounds

Regulatory Compliance: The Legal Framework for Disposal

The disposal of laboratory chemicals is strictly regulated to protect human health and the environment. In the United States, the primary regulations are from the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

  • OSHA's Laboratory Standard (29 CFR 1910.1450): This standard mandates the development of a Chemical Hygiene Plan (CHP).[7][8] Your institution's CHP is the primary document governing safe chemical handling, from procurement to disposal. It must include standard operating procedures (SOPs), requirements for personal protective equipment (PPE), and waste disposal procedures.[7][9]

  • EPA's Resource Conservation and Recovery Act (RCRA): RCRA governs the management of hazardous waste.[10] Laboratories are considered waste generators and must follow specific protocols for waste identification, labeling, accumulation, and disposal.[10][11] It is illegal to dispose of hazardous chemicals down the drain or in the regular trash.[10][12][13]

The Disposal Workflow: A Step-by-Step Protocol

This protocol provides a self-validating system for the safe disposal of Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate and associated waste.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure appropriate PPE is worn. The choice of PPE is dictated by the potential hazards.

  • Eye Protection: Safety glasses with side shields or goggles are mandatory.[14] If splashing is a significant risk, a face shield should also be used.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before use.[1]

  • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.

  • Respiratory Protection: Handling should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3][14]

Step 2: Waste Segregation and Container Selection

Proper segregation is critical to prevent dangerous chemical reactions.[15]

  • Waste Stream: This compound should be disposed of as a non-halogenated organic solvent/solid waste .

  • Container: Use only containers that are in good condition and chemically compatible with the waste.[15][16] A high-density polyethylene (HDPE) or glass container is typically appropriate. The original product container can be used if it is properly relabeled as waste.

  • Incompatibility: Do NOT mix this waste with incompatible materials such as strong oxidizing agents, strong bases, or strong reducing agents.[6] Keep segregated from acids and bases.[13][15]

Step 3: Labeling the Hazardous Waste Container

Proper labeling is a key EPA requirement and ensures safe handling by all personnel.[15][16]

  • As soon as the first drop of waste enters the container, it must be labeled.[16]

  • The label must include:

    • The words "Hazardous Waste" .[15][16]

    • The full chemical name: "Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate" . Do not use abbreviations or chemical formulas.[15]

    • An accurate list of all constituents by percentage.

    • The specific hazard(s) associated with the waste (e.g., "Irritant," "Combustible").

    • The date accumulation started.[16]

Step 4: Accumulation and Storage

Waste must be stored safely at or near the point of generation in a designated Satellite Accumulation Area (SAA).[15][16]

  • Closure: The waste container must be kept tightly closed at all times, except when adding waste.[15][16] Do not leave a funnel in the container.[15]

  • Secondary Containment: Place the waste container in a chemically compatible secondary containment bin to prevent spills from spreading.[16]

  • Storage Limits: Do not accumulate more than 55 gallons of hazardous waste in your SAA.[5] Once a container is full, it must be moved to the central storage area within three days.[16]

Step 5: Arranging for Disposal
  • Once the waste container is nearly full (e.g., 90% capacity), contact your institution's Environmental Health & Safety (EH&S) or equivalent department to schedule a pickup.[15]

  • EH&S will transport the waste to a central accumulation area before it is sent to a licensed Treatment, Storage, and Disposal Facility (TSDF).[17]

The following diagram illustrates the decision-making and operational workflow for proper disposal.

cluster_Lab In the Laboratory cluster_EHS EH&S Management Gen Waste Generation (Unused product, contaminated labware) PPE Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) Gen->PPE Seg Step 2: Segregate Waste (Non-Halogenated Organic) PPE->Seg Cont Select Compatible Container (HDPE or Glass) Seg->Cont Label Step 3: Label Container ('Hazardous Waste', Full Chemical Name, Date) Cont->Label Store Step 4: Store in SAA (Closed, Secondary Containment) Label->Store Pickup Step 5: Request EH&S Pickup Store->Pickup Dispose Transport to licensed Disposal Facility (TSDF) Pickup->Dispose

Caption: Disposal workflow for Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate.

Spill and Emergency Procedures

Immediate and correct response to a spill is crucial for safety.

  • Minor Spill (manageable by lab personnel):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbent material using non-sparking tools and place it in a sealed, labeled hazardous waste container.

    • Clean the spill area with soap and water.

    • All cleanup materials must be disposed of as hazardous waste.[5]

  • Major Spill (large, unmanageable, or in a public area):

    • Evacuate the area immediately.

    • Alert others to stay away and close doors to the affected area.

    • Contact your institution's emergency number and EH&S department immediately.

    • If exposed, rinse affected skin or eyes with water for at least 15 minutes and seek immediate medical attention.[2]

References

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD . Occupational Safety and Health Administration. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories . Occupational Safety and Health Administration. [Link]

  • Hazardous Waste and Disposal Considerations . American Chemical Society. [Link]

  • H&S Section 6: Hazardous Materials Recycling & Disposal . University of California, Berkeley, College of Chemistry. [Link]

  • 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories . Electronic Code of Federal Regulations (eCFR). [Link]

  • Laboratory Safety Guidance . Occupational Safety and Health Administration. [Link]

  • The Laboratory Standard . Vanderbilt University Medical Center, Office of Clinical and Research Safety. [Link]

  • Laboratory Hazardous Material & Waste Disposal . California State University Monterey Bay. [Link]

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories . U.S. Environmental Protection Agency. [Link]

  • Hazardous Chemical Waste Management Guidelines . Columbia University, Environmental Health & Safety. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]

  • Laboratory Environmental Sample Disposal Information Document . U.S. Environmental Protection Agency. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. [Link]

  • SAFETY DATA SHEET - Thiophene-2-carboxaldehyde . Thermo Fisher Scientific. [Link]

Sources

A Comprehensive Guide to the Safe Handling of Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Hazard Identification and Risk Assessment

The first step in safe chemical handling is to recognize the potential hazards.[1] The structure of Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate incorporates a thiophene ring, derivatives of which are known to cause skin, eye, and respiratory irritation.[2][3][4] The presence of the morpholine group also warrants caution, as morpholine itself is a corrosive substance that can cause severe skin burns and eye damage.[5][6][7][8] Therefore, it is prudent to treat this compound as a potential irritant and corrosive.

A thorough risk assessment should be conducted within the context of the specific procedures being performed.[9] This involves evaluating the quantity of the substance being used, the potential for aerosolization, and the duration of exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate personal protective equipment to minimize chemical exposure.[10] The following PPE is recommended when handling Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate, based on the hazards associated with its structural components.[11]

Protection TypeEquipment/MeasureSpecification and Rationale
Eye and Face Protection Safety Goggles or Face ShieldWear tightly fitting chemical splash goggles.[2][6] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.
Skin Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[11] Always inspect gloves for signs of degradation or punctures before use and dispose of them after handling the compound.[4][5]
Lab CoatA chemical-resistant lab coat is mandatory to protect against skin contact.[11] It should be fully buttoned.
Respiratory Protection Chemical Fume HoodAll manipulations of the solid compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors.[11][12]
RespiratorIf a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges should be used.[5][11]
Hygiene Hand WashingThoroughly wash hands with soap and water after handling the substance, even if gloves were worn.[8][11]
Operational and Handling Plan

A written Chemical Hygiene Plan (CHP) is a requirement for all laboratories where hazardous chemicals are used.[10][13][14] The following procedures should be incorporated into your laboratory's CHP for handling Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate.

1. Receiving and Storage:

  • Upon receipt, the container should be inspected for any damage or leaks.

  • The manufacturer's label must not be removed or defaced.[14] If the compound is transferred to a secondary container, it must be clearly labeled with the chemical name and appropriate hazard warnings.[14][15]

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]

2. Weighing and Solution Preparation:

  • All weighing of the solid compound should be performed in a chemical fume hood to prevent the inhalation of fine particles.

  • Use appropriate tools (e.g., spatulas) to handle the solid.

  • When preparing solutions, slowly add the solid to the solvent to avoid splashing.

3. Reaction and Work-up:

  • Set up all reactions in a chemical fume hood.[16]

  • Ensure that all glassware is free of cracks or defects.[16]

  • Be mindful of potential exothermic reactions and have appropriate cooling measures in place.

  • During work-up procedures, be aware of the potential for aerosol formation.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess_Hazards Assess Hazards & Risks (RAMP Principle) Select_PPE Select Appropriate PPE Assess_Hazards->Select_PPE Informs Prepare_Work_Area Prepare Work Area (Fume Hood) Select_PPE->Prepare_Work_Area Weigh_Compound Weigh Compound Prepare_Work_Area->Weigh_Compound Prepare_Solution Prepare Solution Weigh_Compound->Prepare_Solution Conduct_Reaction Conduct Reaction Prepare_Solution->Conduct_Reaction Decontaminate Decontaminate Glassware & Surfaces Conduct_Reaction->Decontaminate Dispose_Waste Dispose of Waste Decontaminate->Dispose_Waste

Caption: A workflow diagram illustrating the key steps for the safe handling of Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate.

Spill and Emergency Procedures

Preparation is key to mitigating the impact of a spill or other emergency.[1][9]

  • Minor Spill:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).[6]

    • Collect the absorbed material into a labeled, sealable container for disposal.[11]

    • Clean the spill area with a suitable solvent, followed by soap and water.[11]

  • Major Spill:

    • Evacuate the laboratory and alert others.

    • Contact your institution's Environmental Health and Safety (EHS) department.

    • Prevent entry to the contaminated area.

  • In Case of Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][17]

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[3][17]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]

    • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[17]

Disposal Plan

All waste materials, including contaminated absorbents, disposable PPE, and empty containers, should be collected in a designated and properly labeled hazardous waste container.[11][14] Dispose of all waste in accordance with local, state, and federal regulations. Consult your institution's EHS department for specific guidance.[11]

By adhering to these guidelines, researchers can work confidently and safely with Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate, ensuring the integrity of their research and the well-being of all laboratory personnel.

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.